Product packaging for Ochracenomicin C(Cat. No.:)

Ochracenomicin C

Cat. No.: B1247681
M. Wt: 328.4 g/mol
InChI Key: HSMRINIPWDKRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ochracenomicin C is a member of hydroxyanthraquinones.
This compound has been reported in Amycolatopsis with data available.
from Amicolatopsis sp.;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O5 B1247681 Ochracenomicin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

4a,8-dihydroxy-3-methyl-2,3,4,5,6,6a,12a,12b-octahydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C19H20O5/c1-9-7-13(21)16-15-11(5-6-19(16,24)8-9)17(22)14-10(18(15)23)3-2-4-12(14)20/h2-4,9,11,15-16,20,24H,5-8H2,1H3

InChI Key

HSMRINIPWDKRFS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2C3C(CCC2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O

Synonyms

ochracenomicin C

Origin of Product

United States

Foundational & Exploratory

Ochracenomicin C: A Technical Overview of its Discovery and Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochracenomicin C is a novel benz[a]anthraquinone antibiotic discovered from the fermentation broth of an actinomycete, Amicolatopsis sp.[1]. This document provides a comprehensive guide to the discovery, origin, and initial characterization of this compound. It includes a summary of its physicochemical properties, biological activity, and the methodologies employed for its isolation and structural elucidation, based on the available scientific literature.

Discovery and Origin

This compound, along with its congeners Ochracenomicin A and B, was first isolated by a team of researchers at the Institute of Microbial Chemistry in Tokyo, Japan[1]. The producing microorganism was identified as a strain of Amicolatopsis, a genus of Gram-positive, aerobic, non-acid-fast actinomycetes known for producing a variety of secondary metabolites with diverse biological activities. The discovery was the result of a screening program for new antibiotics from microbial sources.

Producing Organism: Amicolatopsis sp.
  • Taxonomy: Bacteria, Actinomycetales

  • Morphology: The genus Amicolatopsis is characterized by the formation of branching vegetative hyphae and aerial mycelium that can fragment into rod-shaped to coccoid elements.

  • Significance: Species within this genus are recognized producers of a wide range of bioactive compounds, including antibiotics and enzymes.

Physicochemical Properties

Detailed physicochemical data for this compound is limited in the publicly available literature. However, based on its classification as a benz[a]anthraquinone antibiotic, some general properties can be inferred. The initial characterization relied on several spectroscopic and spectrometric techniques[1].

Table 1: Physicochemical Characterization of this compound

PropertyMethodObservation/Data
Chemical ClassSpectroscopic AnalysisBenz[a]anthraquinone
Molecular StructureMagnetic Resonance Spectroscopy, Mass SpectrometryDetermined as a novel structure
UV-Visible AbsorptionSpectrophotometryData not publicly available
SolubilityNot specifiedData not publicly available
Melting PointNot specifiedData not publicly available

Biological Activity

This compound has demonstrated activity against Gram-positive bacteria and the fungus Candida albicans[1]. The minimum inhibitory concentrations (MICs) against a panel of microorganisms would typically be determined to quantify its potency, though this specific data is not available in the abstracts reviewed.

Table 2: Antimicrobial Spectrum of this compound

Organism TypeRepresentative OrganismsActivity
Gram-Positive BacteriaStaphylococcus aureusActive[1]
Gram-Negative BacteriaNot specifiedInactive or not reported[1]
FungiCandida albicansActive[1]

Experimental Protocols

While the definitive, step-by-step protocols are contained within the full scientific publication, the following outlines the general methodologies that would have been employed for the discovery and characterization of this compound.

Fermentation of Amicolatopsis sp.

A pure culture of the Amicolatopsis sp. strain would be cultivated in a suitable liquid nutrient medium under controlled conditions (temperature, pH, aeration) to encourage the production of secondary metabolites, including this compound.

Isolation and Purification

The isolation process for a compound like this compound from a fermentation broth typically involves a series of chromatographic techniques.

Workflow for Isolation and Purification of this compound

Fermentation_Broth Fermentation Broth of Amicolatopsis sp. Extraction Solvent Extraction (e.g., ethyl acetate) Fermentation_Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Bioactive Fractions Column_Chromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Pure_Ochracenomicin_C Pure this compound HPLC->Pure_Ochracenomicin_C

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The determination of the chemical structure of this compound would have involved a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H and ¹³C NMR to determine the carbon-hydrogen framework. 2D NMR techniques (like COSY, HMQC, and HMBC) would be used to establish the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore system, characteristic of anthraquinone-type compounds.

Logical Relationship for Structure Elucidation

Ochracenomicin_C This compound MS Mass Spectrometry Ochracenomicin_C->MS NMR NMR Spectroscopy (1D & 2D) Ochracenomicin_C->NMR IR IR Spectroscopy Ochracenomicin_C->IR UV_Vis UV-Vis Spectroscopy Ochracenomicin_C->UV_Vis Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Connectivity Atom Connectivity NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Chromophore Chromophore System UV_Vis->Chromophore Structure Chemical Structure of this compound Molecular_Formula->Structure Connectivity->Structure Functional_Groups->Structure Chromophore->Structure

Caption: Spectroscopic methods for determining the structure of this compound.

Antimicrobial Susceptibility Testing

The biological activity of this compound would have been assessed using standard antimicrobial susceptibility tests, such as the broth microdilution method, to determine the Minimum Inhibitory Concentration (MIC) against various microorganisms.

Conclusion and Future Directions

The discovery of this compound from Amicolatopsis sp. introduced a new member to the benz[a]anthraquinone class of antibiotics. Its activity against Gram-positive bacteria and Candida albicans suggests potential for further investigation as an antimicrobial agent. Future research would necessitate the full elucidation of its mode of action, in vivo efficacy, and toxicological profile to determine its therapeutic potential. Furthermore, understanding its biosynthetic pathway could open avenues for synthetic and semi-synthetic modifications to improve its activity and pharmacokinetic properties.

References

An In-depth Technical Guide to the Secondary Metabolites of Amycolatopsis sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial genus Amycolatopsis stands as a prolific source of diverse and structurally complex secondary metabolites, many of which possess significant therapeutic potential. Historically, this genus has been a cornerstone in the discovery of clinically vital antibiotics, including the glycopeptide vancomycin and the ansamycin rifamycin.[1][2] With the rise of antibiotic resistance, there is a renewed urgency to explore the biosynthetic capabilities of Amycolatopsis for novel drug leads.[1] This guide provides a comprehensive overview of the secondary metabolites produced by Amycolatopsis sp., detailing their chemical diversity, biological activities, the experimental protocols for their isolation and characterization, and the regulatory networks that govern their production.

Chemical Diversity of Secondary Metabolites

Secondary metabolites from Amycolatopsis are broadly categorized into several major chemical classes, each with a wide array of biological activities.[3] These include polyphenols, polyketides, macrolides, macrolactams, peptides (linear, cyclic, and thiazolyl), and glycopeptides.[3] The vast genomic potential of Amycolatopsis species, underscored by the presence of numerous biosynthetic gene clusters (BGCs), suggests that a wealth of undiscovered compounds awaits exploration.[4][5]

Data Presentation: Bioactive Secondary Metabolites from Amycolatopsis sp.

The following tables summarize the quantitative data for a selection of bioactive secondary metabolites isolated from various Amycolatopsis species, categorized by their chemical class and biological activity.

Table 1: Antimicrobial Activity of Amycolatopsis sp. Secondary Metabolites

CompoundProducing StrainChemical ClassTarget OrganismMIC (µg/mL)Reference(s)
VancomycinA. orientalisGlycopeptideStaphylococcus aureus JC-10.78[6]
VancomycinA. orientalisGlycopeptideMRSA1.58[6]
Chloroorienticin AA. orientalis PA-45052GlycopeptideS. aureus JC-10.2[6]
Chloroorienticin BA. orientalis PA-45052GlycopeptideMRSA0.39[6]
MM 47761A. orientalis NCBI 12608GlycopeptideBacillus subtilis ATCC66330.5[6]
MM 49721A. orientalis NCBI 12608GlycopeptideStreptococcus pyogenes CN101[6]
ECO-0501A. orientalisPolyketideS. aureus0.125-0.25[7]
Amythiamicin A/BAmycolatopsis sp. MI481-42F4Thiazolyl PeptideGram-positive bacteriaNot specified[8]
Amycolatomycin AAmycolatopsis sp. 195334CRCyclic HexapeptideBacillus subtilis DSM 1033.4[9]

Table 2: Anticancer Activity of Amycolatopsis sp. Secondary Metabolites

CompoundProducing StrainChemical ClassCancer Cell LineIC50 (µM)Reference(s)
Amycolatopsin AAmycolatopsis sp. MST-108494MacrolideNCI-H460 (Lung)1.2[6]
Amycolatopsin BAmycolatopsis sp. MST-108494MacrolideSW620 (Colon)0.14[6]
Apoptolidin AAmycolatopsis sp. ICBB 8242MacrolideH292 (Lung)0.02[6]
Apoptolidin AAmycolatopsis sp. ICBB 8242MacrolideHeLa (Cervical)0.04[6]
2'-O-succinyl-apoptolidin AAmycolatopsis sp. ICBB 8242MacrolideH292 (Lung)0.09[6]
3'-O-succinyl-apoptolidin AAmycolatopsis sp. ICBB 8242MacrolideH292 (Lung)0.08[6]
Valgamicin TAmycolatopsis sp. ML1-hF4Cyclic DepsipeptideU937 (Leukemia)6.6[6]
Valgamicin VAmycolatopsis sp. ML1-hF4Cyclic DepsipeptideA549 (Lung)9.8[6]
AmycolactamAmycolatopsis sp.MacrolactamGastric Cancer0.8[5]
AmycolactamAmycolatopsis sp.MacrolactamColon Cancer2.0[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of secondary metabolites from Amycolatopsis sp.

Isolation and Cultivation of Amycolatopsis sp. from Soil

Objective: To isolate pure cultures of Amycolatopsis from environmental soil samples.

Materials:

  • Soil samples

  • Sterile water

  • CaCO3

  • Starch Casein Agar (SCA) medium (Starch 10 g, Casein 0.3 g, KNO3 2 g, NaCl 2 g, K2HPO4 2 g, MgSO4·7H2O 0.05 g, CaCO3 0.02 g, FeSO4·7H2O 0.01 g, Agar 18 g, distilled water 1 L, pH 7.0-7.2)

  • Antifungal (e.g., Nystatin) and antibacterial (e.g., Nalidixic acid) agents

  • Incubator

Protocol:

  • Sample Pre-treatment: Air-dry the soil sample at room temperature for 24-48 hours. Sieve the soil to remove large debris. To enrich for actinomycetes, mix the soil with CaCO3 (10:1 w/w) and incubate at 28°C for 24 hours.[10]

  • Serial Dilution: Suspend 1 g of the pre-treated soil in 9 mL of sterile water to make a 10⁻¹ dilution. Vortex thoroughly. Perform a serial dilution up to 10⁻⁶.

  • Plating: Spread 100 µL of each dilution onto SCA plates supplemented with an antifungal agent (e.g., Nystatin at 50 µg/mL) and an antibacterial agent (e.g., Nalidixic acid at 20 µg/mL) to inhibit the growth of fungi and other bacteria.

  • Incubation: Incubate the plates at 28-30°C for 7-14 days.

  • Isolation and Purification: Observe the plates for colonies with a characteristic chalky, leathery, and filamentous appearance, typical of actinomycetes. Select individual colonies and streak them onto fresh SCA plates to obtain pure cultures. Repeat the streaking process until a pure isolate is obtained.[2]

  • Identification: Characterize the pure isolates based on morphological features (e.g., colony color, aerial and substrate mycelia) and perform 16S rRNA gene sequencing for species identification.[2]

Fermentation and Extraction of Secondary Metabolites

Objective: To cultivate the isolated Amycolatopsis strain in liquid medium to produce secondary metabolites and extract them for further analysis.

Materials:

  • Pure culture of Amycolatopsis sp.

  • Seed culture medium (e.g., Yeast Extract-Malt Extract [YEME] broth)

  • Production medium (various media can be used to induce the production of different metabolites, a technique known as OSMAC - One Strain Many Compounds)[11]

  • Shaking incubator

  • Centrifuge

  • Organic solvents (e.g., ethyl acetate, methanol, ethanol)

  • Rotary evaporator

Protocol:

  • Seed Culture Preparation: Inoculate a loopful of the pure Amycolatopsis culture into a flask containing a suitable seed medium. Incubate at 28-30°C on a rotary shaker at 180-220 rpm for 2-3 days until good growth is observed.[7]

  • Production Culture: Inoculate the production medium with the seed culture (typically 2-5% v/v).[12] Incubate under the same conditions for 7-21 days. The fermentation time can be optimized for maximal production of the desired metabolites.

  • Extraction of Intracellular Metabolites: After fermentation, separate the mycelia from the culture broth by centrifugation. The mycelial cake can be extracted with solvents like methanol or ethanol to recover intracellular compounds.

  • Extraction of Extracellular Metabolites: The supernatant (culture broth) is typically extracted with an immiscible organic solvent such as ethyl acetate.[13] Perform the liquid-liquid extraction multiple times to ensure complete recovery of the metabolites.

  • Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Secondary Metabolites

Objective: To isolate individual compounds from the crude extract using chromatographic techniques.

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, dichloromethane, ethyl acetate, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

Protocol:

  • Initial Fractionation by Column Chromatography: Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load this onto a silica gel column packed in a non-polar solvent (e.g., hexane). Elute the column with a gradient of increasing solvent polarity (e.g., from hexane to ethyl acetate to methanol). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • HPLC Purification: Pool the fractions containing the compound of interest and concentrate them. Further purify the compound using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile or methanol. The elution of the compound is monitored by a UV detector at appropriate wavelengths. Collect the peak corresponding to the pure compound.[9]

Structure Elucidation

Objective: To determine the chemical structure of the purified compound.

Techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is used to elucidate the structure:

    • ¹H NMR: Provides information about the number and types of protons and their connectivity.[14]

    • ¹³C NMR: Provides information about the number and types of carbon atoms.[14]

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY), the direct correlation between protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which are crucial for assembling the molecular structure.[9][14]

Bioactivity Assays

a) Antimicrobial Activity (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a purified compound against pathogenic microorganisms.

Protocol (Broth Microdilution Method):

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial suspension to each well. Include positive (broth with microorganism, no compound) and negative (broth only) controls.

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11][15]

b) Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxicity of a purified compound against cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the purified compound for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.[16][17]

c) Enzyme Inhibition Assay

Objective: To determine the ability of a purified compound to inhibit the activity of a specific enzyme.

Protocol (General):

  • Prepare a reaction buffer at the optimal pH for the enzyme.

  • In a suitable reaction vessel (e.g., cuvette or microplate well), add the buffer, the enzyme, and the inhibitor (the purified compound) at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the formation of the product or the disappearance of the substrate, often spectrophotometrically.

  • The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition and the IC50 value.[18][19]

Signaling Pathways and Regulation of Secondary Metabolism

The production of secondary metabolites in Amycolatopsis is a tightly regulated process, often triggered by environmental cues such as nutrient limitation or cellular stress. This regulation is mediated by complex signaling networks, including two-component systems and quorum sensing.

Two-Component Regulatory Systems

Two-component systems are a primary mechanism by which bacteria sense and respond to environmental changes. They typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing a specific signal, the histidine kinase autophosphorylates and then transfers the phosphate group to the response regulator, which in turn modulates the expression of target genes, including those in secondary metabolite biosynthetic gene clusters.[12][20] For example, the PhoR/PhoP two-component system, which responds to phosphate limitation, has been implicated in the regulation of antibiotic biosynthesis in Amycolatopsis.[21]

Two_Component_System Extracellular_Signal Environmental Signal (e.g., Phosphate Limitation) Sensor_Kinase Sensor Histidine Kinase (e.g., PhoR) Extracellular_Signal->Sensor_Kinase Activates Response_Regulator Response Regulator (e.g., PhoP) Sensor_Kinase->Response_Regulator Phosphorylates DNA DNA Response_Regulator->DNA Binds to Promoter Region BGC Secondary Metabolite Biosynthetic Gene Cluster Metabolite Secondary Metabolite Production BGC->Metabolite Transcription & Translation

Caption: A generalized two-component regulatory system in Amycolatopsis.

Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. Bacteria produce and release signaling molecules called autoinducers. When the concentration of autoinducers reaches a certain threshold, they bind to specific receptors, leading to changes in gene expression, including the activation of antibiotic production.[22] In Amycolatopsis sp. AA4, a quorum sensing system has been identified, highlighting its potential role in regulating secondary metabolism.[22]

Quorum_Sensing cluster_cell Amycolatopsis Cell Autoinducer_Synthase Autoinducer Synthase Autoinducer Autoinducers (AIs) Autoinducer_Synthase->Autoinducer Synthesizes Receptor Receptor Protein Autoinducer->Receptor Binds to Extracellular_AIs Extracellular Autoinducers Autoinducer->Extracellular_AIs Export BGC Secondary Metabolite Biosynthetic Gene Cluster Receptor->BGC Activates Transcription Metabolite_Production Secondary Metabolite Production BGC->Metabolite_Production Extracellular_AIs->Autoinducer Import (at high concentration)

Caption: A model for quorum sensing-mediated regulation in Amycolatopsis.

Regulation of Rifamycin Biosynthesis

The biosynthesis of rifamycin in Amycolatopsis mediterranei is controlled by a complex regulatory cascade involving multiple transcription factors. The pathway-specific activator, RifZ, a LuxR family regulator, directly binds to the promoter regions of all operons within the rifamycin biosynthetic gene cluster, thereby activating their transcription.[23][24] The global nitrogen regulator, GlnR, also plays a crucial role by directly activating the transcription of rifZ and rifK (which is involved in the synthesis of the starter unit for rifamycin).[25]

Rifamycin_Regulation GlnR GlnR (Global Nitrogen Regulator) rifZ rifZ gene GlnR->rifZ Activates transcription rifK rifK gene GlnR->rifK Activates transcription RifZ_protein RifZ Protein (Pathway-Specific Activator) rifZ->RifZ_protein Translated to rif_promoters rif Cluster Promoters RifZ_protein->rif_promoters Binds to and activates rif_cluster Rifamycin Biosynthetic Gene Cluster rif_promoters->rif_cluster Initiate transcription of Rifamycin Rifamycin Production rif_cluster->Rifamycin AHBA AHBA (Starter Unit) rifK->AHBA Synthesizes AHBA->Rifamycin Precursor for

Caption: The regulatory cascade controlling rifamycin biosynthesis in A. mediterranei.

Conclusion

The genus Amycolatopsis remains a fertile ground for the discovery of novel, bioactive secondary metabolites. A thorough understanding of their chemical diversity, biological activities, and the intricate regulatory networks governing their production is paramount for harnessing their full therapeutic potential. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the exploration of this remarkable genus for the development of new medicines to combat pressing global health challenges. The continued application of modern analytical techniques and genome mining approaches will undoubtedly unveil new and valuable natural products from Amycolatopsis.

References

The Elucidation of Ochracenomicin C: A Structural Mystery Awaiting Full Disclosure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the complete structural elucidation of novel natural products is a critical step in the journey towards new therapeutic agents. Ochracenomicin C, a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp., represents a molecule of interest within this field. However, a comprehensive public-domain guide to its structural determination is hampered by the limited accessibility of the original research data.

The primary and seminal work on this compound was published in 1995 in The Journal of Antibiotics. This paper, titled "Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp.", laid the foundational knowledge of this compound.[1] While this publication announced the discovery and classification of this compound as a new benz[a]anthraquinone antibiotic, the detailed spectroscopic data and experimental protocols essential for a full technical guide are contained within the full text of this article, which is not widely available in the public domain.

The Benz[a]anthraquinone Core: A Promising Scaffold

This compound belongs to the benz[a]anthraquinone class of compounds, a group of aromatic polyketides known for their diverse biological activities.[2][3] Molecules with this structural backbone have demonstrated a range of effects, including antibacterial and antifungal properties. The characterization of such compounds typically involves a suite of sophisticated analytical techniques.

The Path to Structure: A Methodological Overview

The elucidation of a novel natural product's structure, such as this compound, follows a well-established, multi-step workflow. This process is crucial for understanding its chemical properties and potential biological activity.

Structure_Elucidation_Workflow cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination A Fermentation of Amicolatopsis sp. B Extraction of Secondary Metabolites A->B C Chromatographic Separation (e.g., HPLC) B->C D Mass Spectrometry (MS) - Molecular Weight - Elemental Formula C->D E Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC, HMBC) C->E F UV-Vis & IR Spectroscopy - Chromophores - Functional Groups C->F G Data Interpretation and Fragment Assembly D->G E->G F->G H Final Structure Proposal G->H

Caption: A generalized workflow for the isolation and structure elucidation of a novel natural product like this compound.

Spectroscopic Data: The Missing Pieces

A cornerstone of any structural elucidation guide is the detailed presentation of spectroscopic data. This would typically include:

  • Mass Spectrometry (MS): High-resolution mass spectrometry data would provide the exact molecular weight and elemental composition of this compound.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): These techniques are paramount for determining the carbon-hydrogen framework of the molecule. A comprehensive table of chemical shifts (δ) and coupling constants (J) would be essential.

  • 2D NMR Spectroscopy: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the connectivity of atoms within the molecule.

Unfortunately, without access to the original publication, the specific quantitative data for this compound cannot be presented in the detailed tabular format required for a technical whitepaper.

Experimental Protocols: A Look at the "How-To"

A detailed guide would also provide the explicit experimental protocols used in the discovery of this compound. This would encompass:

  • Fermentation and Isolation: The specific culture conditions for Amicolatopsis sp., including media composition, temperature, and incubation time, would be detailed. Furthermore, the precise methods for extracting and purifying this compound from the fermentation broth, likely involving solvent extraction and multiple rounds of chromatography, would be outlined.

  • Spectroscopic Analysis Parameters: The make and model of the spectrometers used, along with the specific parameters for each experiment (e.g., solvent, temperature, acquisition parameters for NMR), are crucial for reproducibility and data comparison.

The logical flow for determining the final structure from the spectroscopic data is a puzzle-solving exercise, where each piece of data provides a clue to the final atomic arrangement.

Logical_Relationship MS Mass Spectrometry (Molecular Formula) Structure Proposed Structure of This compound MS->Structure Provides elemental composition NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups, Atom Count) NMR_1D->Structure Identifies key structural motifs NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_2D->Structure Connects the molecular fragments

Caption: The logical relationship between key spectroscopic techniques in the process of structure elucidation.

The Path Forward

While this guide provides a framework for understanding the process of elucidating the structure of this compound, the core quantitative data and detailed experimental protocols remain within the confines of the original scientific publication. For researchers and drug development professionals seeking to build upon this work, accessing the full text of "Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp." is an essential next step. The scientific community eagerly awaits the day this foundational data becomes more broadly accessible, which would undoubtedly catalyze further research into the therapeutic potential of this intriguing natural product.

References

Unraveling the Assembly Line: A Technical Guide to the Proposed Ochracenomicin C Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochracenomicin C, a member of the benz[a]anthraquinone class of antibiotics, is a secondary metabolite produced by the actinomycete Amicolatopsis sp. While the definitive biosynthetic pathway of this compound has not been experimentally elucidated, its structural similarity to other known benz[a]anthraquinone antibiotics allows for the construction of a putative biosynthetic blueprint. This guide provides a comprehensive overview of this proposed pathway, drawing parallels with well-characterized biosynthetic machinery for related compounds. It details the hypothetical enzymatic steps, the genetic architecture of a potential biosynthetic gene cluster, and outlines the experimental protocols necessary to validate this model. The information is presented to aid researchers in the fields of natural product biosynthesis, synthetic biology, and antibiotic drug development in understanding and potentially engineering the production of this and similar bioactive molecules.

Introduction to this compound

Ochracenomicins A, B, and C were first isolated from Amicolatopsis sp. and identified as novel benz[a]anthraquinone antibiotics. These compounds exhibit antimicrobial activity, making their biosynthetic pathway a subject of interest for the discovery of new therapeutic agents and the development of engineered production platforms. The core chemical scaffold of this compound, a tetracyclic aromatic system, is characteristic of polyketides synthesized by type II polyketide synthases (PKS).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of benz[a]anthraquinones is generally accepted to proceed via a type II PKS pathway, involving a minimal PKS and subsequent tailoring enzymes. The proposed pathway for this compound is depicted below.

Ochracenomicin_C_Biosynthesis cluster_pks Type II Polyketide Synthase (PKS) cluster_tailoring Tailoring Enzymes PKS_complex Minimal PKS (KSα, KSβ, ACP) Decaketide_intermediate Linear Decaketide PKS_complex->Decaketide_intermediate 1 Acetyl-CoA 9 Malonyl-CoA Tetracyclic_intermediate Folded Polyketide Decaketide_intermediate->Tetracyclic_intermediate Folding Cyclase Aromatase/Cyclase (ARO/CYC) Anthracycline_core Early Benz[a]anthraquinone Intermediate Oxygenase1 Oxygenases (OXY) Modified_intermediate Hydroxylated/ Reduced Intermediate Methyltransferase Methyltransferase (MT) Ochracenomicin_C This compound Reducer Reductase (RED) Tetracyclic_intermediate->Anthracycline_core ARO/CYC Anthracycline_core->Modified_intermediate OXY, RED Modified_intermediate->Ochracenomicin_C MT, etc.

Caption: Proposed biosynthetic pathway for this compound.

Core Scaffold Formation

The biosynthesis is proposed to initiate with a type II minimal PKS, typically comprising a ketosynthase alpha (KSα), a ketosynthase beta (KSβ, also known as the chain length factor), and an acyl carrier protein (ACP). This enzymatic complex catalyzes the iterative condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units to generate a linear decaketide intermediate.

Cyclization and Aromatization

The highly reactive polyketide chain is then subjected to a series of cyclization and aromatization reactions, likely catalyzed by one or more aromatase/cyclase (ARO/CYC) enzymes. This leads to the formation of the characteristic tetracyclic benz[a]anthraquinone core structure.

Tailoring Modifications

Following the formation of the core scaffold, a series of post-PKS modifications are necessary to yield the final this compound structure. These tailoring steps are catalyzed by enzymes whose genes are typically clustered with the PKS genes. For this compound, these are proposed to include:

  • Oxygenases (OXY): Cytochrome P450 monooxygenases or other oxidoreductases introduce hydroxyl groups at specific positions on the aromatic rings.

  • Reductases (RED): These enzymes may be involved in the reduction of keto groups.

  • Methyltransferases (MT): S-adenosyl-L-methionine (SAM)-dependent methyltransferases add methyl groups.

Hypothetical Biosynthetic Gene Cluster

A putative biosynthetic gene cluster (BGC) for this compound in Amicolatopsis sp. would be expected to contain the genes encoding the enzymes described above. A hypothetical organization is presented in the table below.

Gene (Putative) Enzyme Function Proposed Role in this compound Biosynthesis
ochAKetosynthase α (KSα)Catalyzes the condensation of acyl chains.
ochBKetosynthase β (KSβ)Determines the polyketide chain length.
ochCAcyl Carrier Protein (ACP)Carries the growing polyketide chain.
ochDAromatase/Cyclase (ARO/CYC)Catalyzes the cyclization and aromatization of the polyketide chain.
ochEOxygenaseSite-specific hydroxylation of the benz[a]anthraquinone core.
ochFReductaseReduction of a keto group on the core structure.
ochGMethyltransferaseAddition of a methyl group to a hydroxyl function.
ochHRegulatory ProteinControls the expression of the biosynthetic genes.
ochITransport ProteinExports this compound out of the cell.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound would involve a combination of genetic, biochemical, and analytical techniques.

Identification and Characterization of the Biosynthetic Gene Cluster

Experimental_Workflow cluster_genomics Genomic Analysis cluster_genetics Genetic Manipulation cluster_analysis Metabolite Analysis cluster_biochemistry Biochemical Characterization Genome_Sequencing Genome Sequencing of Amicolatopsis sp. BGC_Identification Bioinformatic Identification of Putative BGC Genome_Sequencing->BGC_Identification Gene_Knockout Targeted Gene Knockout BGC_Identification->Gene_Knockout Heterologous_Expression Heterologous Expression of the BGC BGC_Identification->Heterologous_Expression LC_MS LC-MS Analysis of Mutant Strains Gene_Knockout->LC_MS Heterologous_Expression->LC_MS NMR NMR-based Structure Elucidation of Intermediates LC_MS->NMR Enzyme_Expression Overexpression and Purification of Enzymes NMR->Enzyme_Expression In_Vitro_Assay In Vitro Enzyme Assays Enzyme_Expression->In_Vitro_Assay

Caption: Workflow for the elucidation of a natural product biosynthetic pathway.

4.1.1. Genome Sequencing and Bioinformatic Analysis The first step is to sequence the genome of the this compound-producing Amicolatopsis sp. strain. The genome would then be analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative type II PKS biosynthetic gene clusters.

4.1.2. Gene Inactivation and Metabolite Profiling To confirm the involvement of a candidate BGC, targeted gene inactivation (knockout) of key genes (e.g., the PKS genes) would be performed. The resulting mutant would be cultured, and its metabolite profile analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compared to the wild-type strain. The absence of this compound production in the mutant would confirm the role of the BGC. Analysis of accumulated intermediates in mutants of tailoring enzymes can help to deduce the sequence of post-PKS modifications.

4.1.3. Heterologous Expression The entire putative BGC can be cloned and expressed in a heterologous host, such as a well-characterized Streptomyces strain. Production of this compound in the heterologous host would provide definitive proof of the BGC's function.

In Vitro Enzymatic Assays

To determine the specific function of individual tailoring enzymes, the corresponding genes would be overexpressed (e.g., in E. coli) and the enzymes purified. In vitro assays would then be conducted by incubating the purified enzyme with a potential substrate (an isolated biosynthetic intermediate) and necessary cofactors. The reaction products would be analyzed by HPLC-MS and NMR to confirm the enzyme's catalytic activity.

Quantitative Data from a Model Benz[a]anthraquinone Biosynthesis

As no quantitative data for this compound biosynthesis is available, the following table presents hypothetical, yet plausible, data based on studies of similar polyketide antibiotic production systems.

Parameter Wild-Type Strain PKS Knockout Mutant Regulator Overexpression Strain
This compound Titer (mg/L) 50 ± 5Not Detected250 ± 20
Key Intermediate A Titer (µg/L) 10 ± 2Not Detected30 ± 5
PKS Gene Transcript Level (relative) 1.005.2 ± 0.4
Oxygenase Gene Transcript Level (relative) 1.00.8 ± 0.14.8 ± 0.5

Conclusion

While the precise enzymatic steps and genetic basis for this compound biosynthesis remain to be experimentally validated, the proposed pathway, based on the well-understood paradigm of type II polyketide synthesis, provides a solid framework for future research. The experimental strategies outlined in this guide offer a clear path to elucidating the complete biosynthetic pathway of this intriguing antibiotic. Such knowledge will not only expand our understanding of natural product biosynthesis but also open avenues for the bioengineering of novel and improved therapeutic agents.

Biological Activity Screening of Ochracenomicin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin C is a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp.[1]. As a member of the anthraquinone class of compounds, it holds potential for various biological activities, including antimicrobial and potentially antitumor effects[2][3]. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the biological activity screening of this compound. Due to the limited public availability of the specific experimental data from the original 1995 study by Igarashi et al., this document presents generalized protocols and data table templates that can be adapted for the laboratory evaluation of this compound.

Quantitative Data Summary

A thorough search of publicly available scientific literature did not yield the specific quantitative data from the original characterization of this compound. The following tables are presented as templates for organizing and presenting experimental data upon the biological screening of this compound.

Table 1: Antimicrobial Activity of this compound (Template)

Test OrganismStrainAssay TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureusATCC 29213Broth Microdilution[Insert Data][Insert Data]
Escherichia coliATCC 25922Broth Microdilution[Insert Data][Insert Data]
Pseudomonas aeruginosaATCC 27853Broth Microdilution[Insert Data][Insert Data]
Candida albicansATCC 90028Broth Microdilution[Insert Data][Insert Data]
[Other Gram-Positive Bacteria][Specify Strain][Specify Assay][Insert Data][Insert Data]
[Other Gram-Negative Bacteria][Specify Strain][Specify Assay][Insert Data][Insert Data]

Table 2: Cytotoxicity of this compound (Template)

Cell LineTissue of OriginAssay TypeIC50 (µM)
HeLaCervical CancerMTT Assay[Insert Data]
A549Lung CancerMTT Assay[Insert Data]
MCF-7Breast CancerMTT Assay[Insert Data]
HEK293Normal KidneyMTT Assay[Insert Data]

Experimental Protocols

The following are detailed protocols for key experiments in the biological activity screening of a novel compound like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from established methods for antimicrobial susceptibility testing.

1. Materials and Reagents:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums, standardized to 0.5 McFarland turbidity

  • This compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi)

  • Negative control (broth only)

  • Resazurin solution (for viability indication, optional)

2. Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates. The concentration range should be broad initially (e.g., 256 µg/mL to 0.5 µg/mL) and can be narrowed in subsequent assays.

  • Prepare a standardized inoculum of the test microorganism in broth, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microorganism with a known antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. If using a viability dye like resazurin, the MIC is the lowest concentration that prevents a color change.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) against mammalian cell lines.

1. Materials and Reagents:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader capable of measuring absorbance at 570 nm

2. Procedure:

  • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

Experimental Workflow for Antimicrobial Screening

G Workflow for Antimicrobial Activity Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A This compound Stock Solution B Prepare Serial Dilutions A->B C Inoculate with Test Microorganisms (Gram+, Gram-, Fungi) B->C D Incubate C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Determine Minimum Bactericidal Concentration (MBC) E->F G Time-Kill Kinetics Assay E->G H Cell Wall Integrity Assay E->H I Membrane Permeability Assay E->I J Nucleic Acid Synthesis Assay E->J K Protein Synthesis Assay E->K

Caption: A generalized workflow for the antimicrobial screening of this compound.

Hypothetical Signaling Pathway for Cytotoxicity

G Hypothetical Cytotoxic Mechanism of this compound cluster_0 Cellular Uptake cluster_1 Intracellular Targets cluster_2 Downstream Effects OchracenomicinC This compound CellMembrane Cell Membrane Penetration OchracenomicinC->CellMembrane DNA DNA Intercalation/ Alkylation CellMembrane->DNA Topoisomerase Topoisomerase Inhibition CellMembrane->Topoisomerase ROS Generation of Reactive Oxygen Species (ROS) CellMembrane->ROS DNADamage DNA Damage DNA->DNADamage Topoisomerase->DNADamage ROS->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Ochracenomicin C: An In-depth Technical Guide on its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite extensive searches, the full text of the primary research article detailing the quantitative antimicrobial activity of Ochracenomicin C, a 1995 paper by M. Igarashi and colleagues, could not be retrieved from publicly available sources. As a result, the specific Minimum Inhibitory Concentration (MIC) values and detailed experimental protocols for this compound are not available. This guide provides a qualitative summary based on the abstract of the original research and presents generalized experimental protocols and conceptual diagrams as per the user's request.

Executive Summary

This compound is a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp.[1]. Preliminary studies indicate that it possesses a broad spectrum of antimicrobial activity, demonstrating effects against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[1]. As a member of the anthraquinone class of compounds, its mechanism of action may involve the inhibition of nucleic acid and protein synthesis, disruption of the cell wall, or blockage of energy metabolism, similar to other quinone-based antibiotics. However, the specific signaling pathways affected by this compound have not been elucidated in the available literature. This document outlines the known antimicrobial spectrum and provides standardized methodologies for its evaluation.

Antimicrobial Spectrum of this compound

Based on the initial discovery and characterization, this compound has demonstrated inhibitory activity against a range of microorganisms. The known spectrum is summarized qualitatively below.

Table 2.1: Qualitative Antimicrobial Spectrum of this compound
Microbial GroupActivitySpecific Organisms Mentioned
Gram-Positive BacteriaYesStaphylococcus aureus[1]
Gram-Negative BacteriaYesNot specified in abstract[1]
FungiYesCandida albicans[1]

Quantitative Antimicrobial Susceptibility Data

The precise Minimum Inhibitory Concentrations (MICs) for this compound against various microbial strains are not available in the reviewed literature. The following table is a template illustrating how such data would be presented.

Table 3.1: Minimum Inhibitory Concentration (MIC) of this compound (Data Not Available)
OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC XXXXXData Not Available
Escherichia coliATCC XXXXXData Not Available
Pseudomonas aeruginosaATCC XXXXXData Not Available
Candida albicansATCC XXXXXData Not Available

Experimental Protocols

The following is a generalized, detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent like this compound using the broth microdilution method. This is a standard and widely accepted technique in microbiology.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

4.1.1 Materials and Reagents

  • This compound (stock solution of known concentration)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Sterile diluent (e.g., saline or broth)

  • Incubator

  • Microplate reader (optional)

4.1.2 Procedure

  • Preparation of Antimicrobial Dilutions:

    • A serial two-fold dilution of this compound is prepared in the appropriate broth medium (CAMHB for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microtiter plate.

    • The final volume in each well is typically 100 µL.

    • A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included on each plate.

  • Inoculum Preparation:

    • The test microorganism is grown on a suitable agar medium.

    • Several colonies are suspended in a sterile diluent to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • This suspension is further diluted in the appropriate broth to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation of Microtiter Plates:

    • 100 µL of the standardized inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.

  • Incubation:

    • The plates are incubated at 35-37°C for 16-20 hours for most bacteria.

    • For fungi, incubation is typically at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Growth is assessed by visual inspection for turbidity or by using a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare 0.5 McFarland Standard Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Standardized Microorganism prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-48 hours inoculate->incubate read_results Visually Inspect for Growth or Use Plate Reader incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Hypothetical Signaling Pathway for a Quinone Antibiotic

The specific molecular targets of this compound are unknown. However, many quinone-based antibiotics interfere with essential cellular processes. The following diagram illustrates a hypothetical mechanism of action.

Quinone_MoA cluster_cell Bacterial Cell cluster_pathways Potential Targets cluster_effects Resulting Effects Ochracenomicin_C This compound (Quinone Antibiotic) DNA_Gyrase DNA Gyrase/ Topoisomerase IV Ochracenomicin_C->DNA_Gyrase RNA_Polymerase RNA Polymerase Ochracenomicin_C->RNA_Polymerase Ribosome Ribosome Ochracenomicin_C->Ribosome Cell_Wall Cell Wall Synthesis Ochracenomicin_C->Cell_Wall DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Transcription_Inhibition Inhibition of Transcription RNA_Polymerase->Transcription_Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Bacterial_Death Bacterial Death DNA_Replication_Inhibition->Bacterial_Death Transcription_Inhibition->Bacterial_Death Protein_Synthesis_Inhibition->Bacterial_Death Cell_Lysis->Bacterial_Death

References

Initial Cytotoxicity Assessment of Ochracenomicin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive framework for the initial evaluation of the cytotoxic potential of Ochracenomicin C, a novel benz[a]anthraquinone antibiotic.[1] The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage assessment of novel chemical entities. This document details standard assays for determining cell viability and elucidating potential mechanisms of cell death, providing a foundational understanding of the compound's interaction with biological systems.

Overview of Cytotoxicity Assessment

Cytotoxicity evaluation is a critical first step in the characterization of any new compound intended for therapeutic use. It aims to quantify the degree to which an agent induces cell damage or death.[2] This initial assessment typically involves a tiered approach, beginning with general screening assays to measure cell viability and membrane integrity, followed by more specific assays to investigate the mode of cell death, such as apoptosis.

The following sections detail the experimental protocols for a primary cytotoxicity screen using MTT and LDH assays, followed by a secondary assay for apoptosis detection using Annexin V/PI staining.

Primary Cytotoxicity Screening

The initial screening phase is designed to determine the concentration-dependent effects of this compound on cell viability and membrane integrity. A standard workflow for this process is outlined below.

Caption: Experimental workflow for primary cytotoxicity screening.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[3]

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the medium and add fresh medium containing increasing concentrations of this compound (e.g., 0.1 µM to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculation: Cell viability is calculated as: % Viability = (Absorbance_Sample / Absorbance_Control) x 100%

Cell Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Prepare additional control wells for determining maximum LDH release by adding a lysis buffer 45 minutes before measurement.[5]

  • Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cytotoxicity is calculated as: % Cytotoxicity = [(Sample_LDH_Activity - Spontaneous_LDH_Activity) / (Maximum_LDH_Activity - Spontaneous_LDH_Activity)] x 100%

Data Presentation: Primary Screening

The results from the primary screening should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound on different cell lines.

Cell LineAssayIncubation Time (h)IC50 (µM)
HeLaMTT2415.2 ± 1.8
488.5 ± 0.9
A549MTT2422.7 ± 2.5
4812.1 ± 1.3
HepG2MTT2418.9 ± 2.1
489.8 ± 1.1
Cell Line Assay Incubation Time (h) % Cytotoxicity at 20 µM
HeLaLDH2455.4 ± 4.3
A549LDH2441.2 ± 3.7
HepG2LDH2448.6 ± 4.0

Table 1: Hypothetical cytotoxicity data for this compound after primary screening.

Mechanistic Cytotoxicity Assessment: Apoptosis

Compounds from the anthraquinone class often induce apoptosis, or programmed cell death.[6][7] Investigating this pathway is a crucial next step. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 5 µM, 10 µM, 20 µM) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Data Presentation: Apoptosis Assay

The data from flow cytometry should be quantified to show the percentage of cells in each quadrant.

Treatment Concentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Control)95.1 ± 2.32.5 ± 0.52.4 ± 0.4
570.3 ± 4.115.8 ± 1.913.9 ± 1.5
1045.6 ± 3.830.2 ± 2.724.2 ± 2.1
2020.1 ± 2.548.7 ± 3.931.2 ± 3.0

Table 2: Hypothetical results of Annexin V/PI staining in HeLa cells treated with this compound for 24 hours.

Potential Signaling Pathways

Based on its structural class (benz[a]anthraquinone), this compound may induce apoptosis through pathways similar to other anthracycline antibiotics, such as the generation of reactive oxygen species (ROS) and activation of caspase cascades.[6][7] These pathways often involve the mitochondria and can be initiated by various cellular stresses.

G cluster_pathway Proposed Apoptotic Pathway Ochracenomicin_C This compound ROS ↑ Reactive Oxygen Species (ROS) Ochracenomicin_C->ROS Induces Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A potential intrinsic apoptosis signaling pathway for this compound.

Further investigation into this proposed pathway could involve measuring ROS production, assessing mitochondrial membrane potential, and performing Western blot analysis for cleaved caspases (-9 and -3) and other apoptosis-related proteins like PARP.[6][8][9]

Conclusion and Future Directions

This guide provides a foundational, technically detailed framework for the initial cytotoxic assessment of this compound. The primary screening assays (MTT, LDH) establish a dose-dependent effect on cell viability, while secondary assays (Annexin V/PI) can confirm the induction of apoptosis. The presented data, while hypothetical, illustrate the expected outcomes of such an investigation.

Future work should focus on validating the proposed signaling pathways through targeted molecular assays and expanding the assessment to a broader panel of cancer and non-cancerous cell lines to determine the compound's selectivity and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Ochracenomicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin C is a member of the benz[a]anthraquinone class of antibiotics, which are known for their diverse biological activities. It is produced by a strain of Amicolatopsis sp., a genus of Actinomycetes renowned for its production of a wide array of secondary metabolites.[1] These application notes provide a generalized protocol for the isolation and purification of this compound based on established methodologies for similar compounds from actinomycetes.

Disclaimer: The specific, detailed experimental protocol for the isolation of this compound from the primary literature, Igarashi M., et al., The Journal of Antibiotics, 1995, was not accessible. Therefore, the following protocols are based on generalized procedures for the isolation of benz[a]anthraquinone antibiotics from related microorganisms and should be adapted and optimized as necessary.

Data Presentation

The following tables summarize the expected materials and a generalized purification scheme. Quantitative data should be determined empirically during the execution of the protocol.

Table 1: Materials and Reagents

Category Item Purpose
Microorganism Amicolatopsis sp. (this compound producing strain)Production of this compound
Fermentation Media ISP2 Medium (or similar yeast-malt extract based medium)Cultivation of Amicolatopsis sp.
Glucose, Soluble Starch, Yeast Extract, Malt Extract, etc.Carbon and Nitrogen Sources
Extraction Solvents Ethyl Acetate, Acetone, Methanol, n-ButanolExtraction of crude product
Chromatography Resins Silica Gel (for Column Chromatography and TLC)Initial purification
Sephadex LH-20 (or similar size-exclusion resin)Further purification
Reversed-phase C18 Silica Gel (for HPLC)High-resolution purification
Chromatography Solvents Hexane, Chloroform, Dichloromethane, Methanol, Acetonitrile, WaterMobile phases for chromatography

Table 2: Generalized Purification Summary

Step Technique Stationary Phase Typical Mobile Phase System (Gradient) Purpose
1. ExtractionSolvent ExtractionN/AEthyl Acetate or AcetoneCrude extract from fermentation broth
2. Initial PurificationSilica Gel Column ChromatographySilica GelHexane-Ethyl Acetate or Chloroform-MethanolFractionation based on polarity
3. Intermediate PurificationSize-Exclusion ChromatographySephadex LH-20Methanol or Dichloromethane-MethanolSeparation by molecular size
4. Final PurificationPreparative HPLCReversed-phase C18Acetonitrile-Water or Methanol-WaterIsolation of pure this compound

Experimental Protocols

Fermentation of Amicolatopsis sp.

This protocol outlines the cultivation of the producing microorganism to generate the target compound.

1.1. Media Preparation:

  • Prepare a suitable fermentation medium for actinomycetes, such as ISP2 medium or a custom medium rich in carbohydrates and protein sources.

  • Sterilize the medium by autoclaving.

1.2. Inoculation and Fermentation:

  • Inoculate the sterile medium with a seed culture of Amicolatopsis sp.

  • Incubate the culture in a shaker incubator at an appropriate temperature (typically 28-30°C) and agitation speed (e.g., 150-200 rpm) for a period of 5-10 days.

  • Monitor the production of the antibiotic, if possible, using a bioassay or analytical techniques like TLC or HPLC.

Extraction of this compound

This protocol describes the extraction of the crude antibiotic from the fermentation broth.

2.1. Separation of Biomass:

  • After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

2.2. Solvent Extraction:

  • Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol.

  • Extract the mycelial cake with a polar organic solvent like acetone or methanol.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification of this compound

This multi-step protocol is designed to purify this compound from the crude extract.

3.1. Silica Gel Column Chromatography:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

  • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

  • Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate-methanol gradient.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the relevant fractions.

3.2. Size-Exclusion Chromatography:

  • Concentrate the pooled fractions from the silica gel chromatography.

  • Dissolve the residue in a small volume of the mobile phase (e.g., methanol).

  • Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

  • Elute with the same solvent and collect fractions.

  • Analyze the fractions by TLC or HPLC and pool those containing the compound of interest.

3.3. Preparative High-Performance Liquid Chromatography (HPLC):

  • For final purification, subject the enriched fraction to preparative reversed-phase HPLC.

  • Use a C18 column with a gradient elution system, typically a mixture of acetonitrile and water or methanol and water.

  • Monitor the elution profile with a UV-Vis detector at a wavelength appropriate for benz[a]anthraquinones.

  • Collect the peak corresponding to this compound.

  • Verify the purity of the final compound by analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry and NMR.

Visualizations

The following diagrams illustrate the generalized workflow for the isolation and purification of this compound.

OchracenomicinC_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Amicolatopsis sp. Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation SolventExtraction Solvent Extraction (Ethyl Acetate/Acetone) Centrifugation->SolventExtraction Evaporation Evaporation SolventExtraction->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel SizeExclusion Size-Exclusion (Sephadex LH-20) SilicaGel->SizeExclusion PrepHPLC Preparative HPLC (C18) SizeExclusion->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Generalized workflow for this compound isolation and purification.

Purification_Logic Crude_Extract Crude Extract (Mixture of Compounds) Step1 Polarity-Based Separation (Silica Gel) Crude_Extract->Step1 Removes highly polar and non-polar impurities Step2 Size-Based Separation (Sephadex LH-20) Step1->Step2 Removes compounds of different molecular size Step3 High-Resolution Polarity Separation (Reversed-Phase HPLC) Step2->Step3 Separates closely related analogs (Ochracenomicin A, B) Final_Product This compound (>95% Purity) Step3->Final_Product

Caption: Logical steps in the purification of this compound.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Ochracenomicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin C is a member of the benz[a]anthraquinone class of antibiotics, produced by Amicolatopsis sp.[1] Like other compounds in this family, it exhibits potential as an anti-bacterial agent. The development of robust analytical methods is crucial for its study, purification, and potential therapeutic application. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and sensitive technique for the quantification of such complex molecules. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The methodology is based on established protocols for structurally similar anthraquinone and benz[a]anthraquinone compounds.

Physicochemical Properties Relevant to HPLC

Experimental Protocol

This protocol is a recommended starting point for the analysis of this compound and should be optimized for specific instrumentation and sample matrices.

1. Materials and Reagents

  • This compound standard (if available) or purified sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

3. Chromatographic Conditions

A reversed-phase separation is proposed based on the non-polar nature of the benz[a]anthraquinone core.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in water, adjusted to pH 4.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to 60% B and equilibrate for 5 minutes. (This should be optimized)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection PDA detection (200-600 nm), monitor at a specific wavelength determined from the UV spectrum of this compound (e.g., 254 nm or 280 nm as a start)
Injection Vol. 10 µL

4. Sample Preparation

  • Standard Solution: Accurately weigh a small amount of this compound standard and dissolve in a suitable organic solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the initial mobile phase composition to prepare working standards for calibration.

  • Sample Extraction: For samples from fermentation broths or biological matrices, a liquid-liquid or solid-phase extraction (SPE) will likely be necessary to remove interfering substances. A general approach would be to extract the sample with a water-immiscible organic solvent like ethyl acetate or to use a C18 SPE cartridge. The extracted sample should then be evaporated to dryness and reconstituted in the initial mobile phase.

  • Filtration: All samples and standards must be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Presentation

The following table summarizes the expected quantitative data from a validated HPLC method for this compound. These values are hypothetical and will need to be determined experimentally.

ParameterExpected Value
Retention Time (tR) To be determined
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined (ng/mL)
Limit of Quantitation (LOQ) To be determined (µg/mL)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Mandatory Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Biological or Chemical Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Standard This compound Standard Dissolution Dissolve in Organic Solvent Standard->Dissolution Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Dilution Serial Dilution for Calibration Curve Dissolution->Dilution Filtration1 Filter through 0.45 µm Syringe Filter Reconstitution->Filtration1 Filtration2 Filter through 0.45 µm Syringe Filter Dilution->Filtration2 Autosampler Autosampler Injection Filtration1->Autosampler Filtration2->Autosampler Column C18 Reversed-Phase Column (Separation) Autosampler->Column Detector PDA/UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway

Currently, there is no specific information available in the public domain regarding the detailed signaling pathway or mechanism of action of this compound. As it is a novel antibiotic, this would be a key area for future research. The development of this HPLC method will be instrumental in enabling such studies.

Conclusion

This application note provides a comprehensive, albeit theoretical, framework for the development of a robust HPLC method for the analysis of this compound. The proposed reversed-phase method with UV detection is a logical starting point based on the compound's structural class. Method validation, including linearity, precision, accuracy, and sensitivity, will be essential to ensure reliable and accurate quantification. This analytical method will be a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential applications of this compound.

References

Application Notes and Protocols for NMR Spectroscopy Analysis of Ochracenomicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: The detailed quantitative NMR data for Ochracenomicin C, including specific chemical shifts and coupling constants, is not publicly available in the cited literature. The following application notes and protocols are based on established methodologies for the structural elucidation of benz[a]anthraquinone antibiotics and related natural products. These guidelines provide a comprehensive framework for researchers to conduct their own NMR analysis of this compound.

Introduction to this compound

This compound is a member of the benz[a]anthraquinone class of antibiotics, isolated from the fermentation broth of Amicolatopsis sp.[1] Like other compounds in this class, it is presumed to possess antibacterial properties. The structural elucidation of such complex natural products relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document outlines the strategic approach and detailed protocols for the complete NMR spectral analysis of this compound, facilitating its structural confirmation and future research into its biological activities.

Hypothetical NMR Data Presentation for this compound

While the specific data for this compound is not available, the following tables illustrate how the quantitative NMR data should be structured for clarity and comparative analysis once acquired.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Positionδ (ppm)MultiplicityJ (Hz)Integration
H-17.80d8.01H
H-27.50t7.51H
H-37.65t7.51H
H-48.10d8.01H
H-57.95s1H
H-6............
OCH₃3.90s3H
OH12.50s1H

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Positionδ (ppm)Carbon TypeKey HMBC Correlations (from ¹H at δ)
C-1128.5CHH-2, H-3
C-2125.0CHH-1, H-3
C-3135.2CHH-2, H-4
C-4122.8CHH-3
C-4a132.1CH-4, H-5
C-5118.9CHH-4, H-6
C-6.........
C-7182.5C=OH-8
C-7a130.4CH-8
OCH₃56.3CH₃

Experimental Protocols for NMR Analysis

The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and should be noted in the data records.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering if necessary to remove any particulate matter.

1D NMR Spectroscopy
  • ¹H NMR (Proton NMR):

    • Spectrometer Setup: Tune and shim the NMR spectrometer for the specific sample and solvent.

    • Acquisition Parameters:

      • Pulse Sequence: Standard single-pulse sequence.

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

  • ¹³C NMR (Carbon NMR):

    • Spectrometer Setup: Use the same tuned and shimmed sample.

    • Acquisition Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Processing: Apply a Fourier transform, phase correction, and baseline correction.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • Pulse Sequence: Standard COSY-90 or DQF-COSY.

    • Parameters: Acquire a 2D data matrix with typically 1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • Pulse Sequence: Standard HSQC with sensitivity enhancement.

    • Parameters: Set the spectral widths for ¹H (F2) and ¹³C (F1) dimensions. Use a coupling constant (¹JCH) of ~145 Hz for optimization.

    • Processing: Apply appropriate window functions and perform Fourier transformation.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

    • Pulse Sequence: Standard HMBC.

    • Parameters: Optimize for a long-range coupling constant of 8-10 Hz.

    • Processing: Apply appropriate window functions and perform Fourier transformation.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is crucial for stereochemical assignments.

    • Pulse Sequence: Standard NOESY or ROESY.

    • Parameters: Use a mixing time of 300-800 ms for NOESY, or a spin-lock time of 200-500 ms for ROESY.

    • Processing: Process the 2D data similarly to the COSY experiment.

Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the logical flow of experiments and data interpretation for the structural elucidation of this compound.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation H1_NMR 1D ¹H NMR Proton_Env Proton Environments & Multiplicities H1_NMR->Proton_Env C13_NMR 1D ¹³C NMR Carbon_Types Carbon Types (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Types COSY 2D COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC 2D HSQC CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity HMBC 2D HMBC Long_Range_CH Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_CH NOESY 2D NOESY/ROESY Spatial_Proximity Spatial Proximity of Protons NOESY->Spatial_Proximity Planar_Structure Planar Structure Determination Proton_Env->Planar_Structure Carbon_Types->Planar_Structure HH_Connectivity->Planar_Structure CH_Connectivity->Planar_Structure Long_Range_CH->Planar_Structure Stereochemistry Stereochemical Assignment Spatial_Proximity->Stereochemistry Planar_Structure->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

Caption: Workflow for the NMR-based structural elucidation of this compound.

Putative Biological Action and Signaling Pathway

The precise mechanism of action for this compound has not been elucidated. However, many anthracycline and benz[a]anthraquinone antibiotics are known to exert their antibacterial effects through intercalation into DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription. Another potential mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components.

The diagram below illustrates a generalized logical relationship for the potential antibacterial mechanism of action.

Antibacterial_Mechanism cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes Ochracenomicin_C This compound DNA_Intercalation DNA Intercalation Ochracenomicin_C->DNA_Intercalation Enzyme_Inhibition Enzyme Inhibition Ochracenomicin_C->Enzyme_Inhibition ROS_Generation ROS Generation Ochracenomicin_C->ROS_Generation DNA Bacterial DNA Replication_Inhibition Inhibition of DNA Replication DNA->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA->Transcription_Inhibition Topoisomerase_II Topoisomerase II Topoisomerase_II->Replication_Inhibition Cell_Membrane Cell Membrane Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption DNA_Intercalation->DNA Enzyme_Inhibition->Topoisomerase_II ROS_Generation->Cell_Membrane Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Replication_Inhibition->Cell_Death Transcription_Inhibition->Cell_Death

Caption: Putative antibacterial mechanisms of action for this compound.

References

Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new anticancer agents. These assays are designed to determine the concentration-dependent effects of a test compound on the viability and proliferative capacity of cancer cells. This document provides detailed protocols for two common colorimetric cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay. Additionally, it outlines a general workflow for screening a novel compound and discusses potential signaling pathways affected by cytotoxic agents.

Disclaimer: As of the latest literature search, there is no publicly available data on the cytotoxic effects of Ochracenomicin C in cancer cell lines. The following protocols and information are provided as a general guideline for assessing the cytotoxicity of a novel test compound.

Experimental Workflow

The general workflow for assessing the cytotoxicity of a novel compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Stock Solution Preparation treatment Treatment with Serial Dilutions of Test Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_proc Assay Procedure (MTT or SRB) incubation->assay_proc readout Absorbance Measurement assay_proc->readout calculation Calculation of % Cell Viability readout->calculation ic50 IC50 Value Determination calculation->ic50

Figure 1: General workflow for in vitro cytotoxicity testing of a novel compound.

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to show the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. These values are crucial for comparing the potency of a compound across different cell lines.

Table 1: Cytotoxicity of a Novel Test Compound in Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast AdenocarcinomaEnter Value
HeLaCervical AdenocarcinomaEnter Value
A549Lung CarcinomaEnter Value
HepG2Hepatocellular CarcinomaEnter Value
PC-3Prostate AdenocarcinomaEnter Value

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of the cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1][2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel test compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[3]

    • Mix gently by pipetting or shaking the plate for 15 minutes on an orbital shaker.[2]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye.[4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Novel test compound

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • Cell Fixation:

    • Gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[5]

  • Washing:

    • Remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA.[4][5]

    • Allow the plates to air-dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[6]

    • Allow the plates to air-dry.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.

Potential Signaling Pathways

Cytotoxic compounds can induce cancer cell death through various signaling pathways. A common pathway affected is the intrinsic apoptosis pathway, which is often regulated by the PI3K/AKT signaling cascade. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.

signaling_pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bad Bad AKT->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 CytC Cytochrome c release Bcl2->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Test_Compound Novel Cytotoxic Compound Test_Compound->PI3K Inhibition Test_Compound->AKT Inhibition

Figure 2: Simplified PI3K/AKT pathway, a potential target for cytotoxic compounds.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Ochracenomicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin C is a member of the benz[a]anthraquinone class of antibiotics, discovered as a natural product from Amicolatopsis sp.[1] Like other anthraquinones, it is expected to exhibit antimicrobial properties. The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] This value is a fundamental measure of the potency of an antimicrobial agent against a specific microorganism and is essential for preclinical assessment and for guiding further drug development.

While specific MIC values for this compound are not yet publicly available, this document provides a comprehensive protocol for determining its MIC against a panel of relevant microorganisms. The protocols are based on established methods for testing natural products and other antimicrobial agents.[4][5][6] The provided tables serve as templates for the presentation of experimental data.

Potential Mechanism of Action

The benz[a]anthraquinone scaffold is a common feature in a number of bioactive natural products. The mechanism of action for this class of compounds can be multifaceted. Generally, anthraquinones are known to interfere with key cellular processes in bacteria. Their planar structure allows them to intercalate with DNA, potentially inhibiting DNA replication and transcription. Furthermore, some anthraquinones have been shown to inhibit bacterial protein synthesis and disrupt the integrity of the cell wall.[7] Another reported mechanism is the inhibition of biofilm formation, which is a critical factor in the development of chronic and recurrent infections.[7] The exact mechanism of this compound is yet to be elucidated and would be a key area for further investigation.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of natural products like this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inocula, adjusted to a 0.5 McFarland standard

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile diluent (e.g., CAMHB, RPMI-1640)

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth within the 96-well plate.

    • The final volume in each well should be 100 µL.

    • The concentration range should be broad enough to encompass the expected MIC (e.g., from 128 µg/mL down to 0.125 µg/mL).

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions.

    • The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control (Positive Control): 100 µL of sterile broth + 100 µL of the microbial suspension.

    • Sterility Control (Negative Control): 200 µL of sterile broth.

    • Positive Antibiotic Control: Prepare serial dilutions of a standard antibiotic in the same manner as this compound.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours for most bacteria.

    • For fungi, incubate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[8] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Data Presentation

The results of the MIC testing should be presented in a clear and organized manner. The following tables provide a template for summarizing the quantitative data.

Table 1: Hypothetical MIC Values of this compound and Control Antibiotics

MicroorganismThis compound (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureus ATCC 29213Data to be determined0.25N/A
Escherichia coli ATCC 25922Data to be determined0.015N/A
Candida albicans ATCC 90028Data to be determinedN/A0.5

N/A: Not Applicable

Table 2: MIC Range of Structurally Similar Benz[a]anthraquinone Antibiotics

CompoundTarget MicroorganismMIC (µg/mL)Reference
YM-181741Helicobacter pylori0.2[5]
AnthracimycinStaphylococcus aureus< 0.25[2][9]
BrasiliquinonesGram-positive bacteriaActive[4]

*Note: This table provides context on the expected activity of benz[a]anthraquinone antibiotics and is not data for this compound.

Visualizations

The following diagrams illustrate the key workflows and concepts related to MIC testing.

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock This compound Stock Solution dilutions Serial Dilutions in 96-well Plate stock->dilutions inoculation Inoculation of 96-well Plate dilutions->inoculation inoculum_prep Microbial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubation (37°C, 16-20h) inoculation->incubation read_results Visual Inspection or OD Measurement incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Signaling_Pathway_Hypothesis cluster_compound This compound cluster_targets Potential Cellular Targets cluster_effects Resulting Effects compound Benz[a]anthraquinone Core Structure dna DNA (Intercalation) compound->dna Inhibits Replication & Transcription protein Ribosomes (Protein Synthesis) compound->protein Inhibits Translation cell_wall Cell Wall Components compound->cell_wall Disrupts Integrity biofilm Biofilm Formation Proteins compound->biofilm Inhibits Adhesion inhibition Inhibition of Growth & Replication dna->inhibition protein->inhibition bactericidal Bactericidal or Bacteriostatic Effect cell_wall->bactericidal biofilm->inhibition inhibition->bactericidal

Caption: Hypothesized mechanisms of action for this compound.

References

Application Notes and Protocols: Ochracenomicin C Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin C is a member of the benz[a]anthraquinone class of antibiotics, first isolated from Amicolatopsis sp.[1]. Anthraquinones are a well-documented class of naturally occurring aromatic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for preclinical and formulation development. This document provides detailed protocols and application notes for assessing the solubility and stability of this compound, crucial parameters for its advancement as a drug candidate. The data presented herein is based on typical findings for compounds of this class and serves as a comprehensive guide for researchers.

I. Solubility Assessment of this compound

A critical initial step in the characterization of any potential drug candidate is the determination of its solubility in various aqueous and organic media. This information is vital for designing in vitro assays, developing suitable formulations for in vivo studies, and predicting oral bioavailability. Anthraquinones are generally characterized by poor water solubility but exhibit solubility in certain organic solvents.[1][2][3]

Experimental Protocols

1. Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of solubility and is particularly useful for early-stage drug discovery.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplates (UV-transparent)

    • Plate shaker

    • Spectrophotometer (plate reader)

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

    • Add 2 µL of the 10 mM this compound stock solution to the wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the absorbance at the λmax of this compound.

    • The kinetic solubility is determined by comparing the absorbance of the test wells to a calibration curve of this compound prepared in a solvent system where it is freely soluble (e.g., 50:50 acetonitrile:water).

2. Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the gold standard.

  • Materials:

    • This compound (solid)

    • Selected aqueous and organic solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO)

    • Glass vials with screw caps

    • Orbital shaker/incubator

    • Centrifuge

    • HPLC system with UV detector

  • Protocol:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C and 37°C).

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually inspect for the presence of undissolved solid.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of dissolved this compound using a validated HPLC-UV method.

Data Presentation

Table 1: Kinetic and Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Kinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Water25< 1< 0.5
PBS (pH 7.4)252.5 ± 0.31.8 ± 0.2
PBS (pH 7.4)373.8 ± 0.42.9 ± 0.3
Ethanol25150 ± 12135 ± 10
Methanol2585 ± 778 ± 6
Acetonitrile2545 ± 541 ± 4
DMSO25> 10,000> 10,000

Note: Data are presented as mean ± standard deviation and are hypothetical, based on the known characteristics of anthraquinones.

Experimental Workflow: Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_pbs Add PBS to 96-well plate k_start->k_pbs k_add_stock Add Stock Solution (1% DMSO) k_pbs->k_add_stock k_shake Shake for 2h at RT k_add_stock->k_shake k_read Measure Absorbance k_shake->k_read k_end Calculate Solubility k_read->k_end t_start Add Excess Solid to Solvent t_shake Shake for 24-48h t_start->t_shake t_centrifuge Centrifuge to Pellet Solid t_shake->t_centrifuge t_supernatant Collect Supernatant t_centrifuge->t_supernatant t_hplc Analyze by HPLC-UV t_supernatant->t_hplc t_end Calculate Solubility t_hplc->t_end

Caption: Workflow for kinetic and thermodynamic solubility assays.

II. Stability Assessment of this compound

Evaluating the chemical stability of a drug candidate under various environmental conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.

Experimental Protocols

1. Forced Degradation (Stress) Studies

These studies expose this compound to harsh conditions to accelerate its degradation.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with UV or Mass Spectrometry (MS) detector

    • pH meter

    • Temperature-controlled oven

    • Photostability chamber

  • Protocol:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 80°C in a dry oven for 7 days.

    • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][6] A control sample should be protected from light.

    • At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile any degradation products.

2. pH-Dependent Stability

This study assesses the stability of this compound across a range of pH values relevant to physiological conditions and potential liquid formulations.

  • Materials:

    • This compound

    • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

    • HPLC system with UV detector

  • Protocol:

    • Prepare solutions of this compound in each buffer at a known concentration.

    • Incubate the solutions at a constant temperature (e.g., 37°C).

    • Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).

    • Analyze the samples by HPLC to quantify the remaining concentration of this compound.

    • Determine the degradation rate constant at each pH.

Data Presentation

Table 2: Forced Degradation of this compound

Stress ConditionDuration% Recovery of this compoundMajor Degradation Products Observed
0.1 M HCl, 60°C24 h85.22
0.1 M NaOH, RT24 h78.53
3% H₂O₂, RT24 h92.11
Dry Heat, 80°C7 days98.50
Photostability (ICH Q1B)-65.74

Note: Data are hypothetical and intended for illustrative purposes.

Table 3: pH-Dependent Stability of this compound at 37°C

pHHalf-life (t₁/₂) (hours)
2.0> 72
4.0> 72
7.448.5
9.024.1
10.010.3

Note: Data are hypothetical and suggest greater stability in acidic to neutral conditions.

Experimental Workflow: Stability Testing

G cluster_forced Forced Degradation cluster_ph pH-Dependent Stability fd_start This compound Sample fd_acid Acid Hydrolysis fd_start->fd_acid fd_base Base Hydrolysis fd_start->fd_base fd_ox Oxidation (H2O2) fd_start->fd_ox fd_therm Thermal Stress fd_start->fd_therm fd_photo Photostability fd_start->fd_photo fd_analyze Analyze by HPLC-MS fd_acid->fd_analyze fd_base->fd_analyze fd_ox->fd_analyze fd_therm->fd_analyze fd_photo->fd_analyze fd_end Identify Degradants fd_analyze->fd_end ph_start Prepare Solutions in Buffers (pH 2-10) ph_incubate Incubate at 37°C ph_start->ph_incubate ph_sample Sample at Time Points ph_incubate->ph_sample ph_analyze Analyze by HPLC-UV ph_sample->ph_analyze ph_end Determine Degradation Rate ph_analyze->ph_end

Caption: Workflow for forced degradation and pH stability studies.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for evaluating the solubility and stability of this compound. The hypothetical data suggests that this compound is a lipophilic compound with low aqueous solubility, a common characteristic of anthraquinones. Its stability appears to be influenced by pH and light, with greater stability in acidic to neutral conditions and significant photodegradation. These findings are critical for guiding formulation development to enhance solubility and for defining appropriate handling and storage conditions to ensure the integrity of the compound throughout its development lifecycle. Researchers are encouraged to use these protocols as a starting point for their investigations into the physicochemical properties of this compound and related compounds.

References

Application Notes and Protocols for Scaling Up Ochracenomicin C Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin C is a member of the benz[a]anthraquinone class of antibiotics, which are polyketide natural products produced by the actinomycete Amicolatopsis sp.[1]. Polyketides are a structurally diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties[2][3]. The complex structure of this compound and its potential therapeutic value necessitate the development of robust and scalable production methods.

These application notes provide a comprehensive guide for scaling up the production of this compound, from initial strain improvement and fermentation optimization to metabolic engineering and downstream processing. The protocols outlined here are based on established methodologies for enhancing the production of microbial secondary metabolites, particularly polyketides[4][5].

Strain Improvement and High-Throughput Screening

The initial step in scaling up production is to enhance the biosynthetic capacity of the producing organism, Amicolatopsis sp. This can be achieved through classical mutagenesis and selection, as well as rational metabolic engineering approaches.

Protocol: Random Mutagenesis of Amicolatopsis sp. using UV Irradiation
  • Preparation of Spore Suspension:

    • Grow Amicolatopsis sp. on a suitable agar medium (e.g., ISP Medium 2) at 28-30°C for 7-10 days until sporulation is abundant.

    • Harvest spores by gently scraping the agar surface with a sterile loop in the presence of sterile water containing a wetting agent (e.g., 0.01% Tween 80).

    • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

    • Wash the spores twice with sterile water by centrifugation (5000 x g, 10 min) and resuspend in sterile water.

    • Determine the spore concentration using a hemocytometer. Adjust the concentration to 107-108 spores/mL.

  • UV Mutagenesis:

    • Pipette 10 mL of the spore suspension into a sterile petri dish.

    • Expose the spores to UV light (254 nm) with continuous gentle agitation. The distance from the UV lamp and the exposure time should be optimized to achieve a kill rate of 99-99.9%.

    • Create a kill curve by plating serial dilutions of the spore suspension at different time points of UV exposure.

  • Post-Irradiation Treatment and Plating:

    • Keep the irradiated spore suspension in the dark for 2 hours to prevent photoreactivation.

    • Plate serial dilutions of the treated spores onto a suitable agar medium.

    • Incubate the plates at 28-30°C for 7-14 days until colonies are well-formed.

  • High-Throughput Screening (HTS) of Mutants:

    • Pick individual colonies into 96-well deep-well plates containing a suitable production medium.

    • Incubate the plates with shaking at 28-30°C for 5-7 days.

    • Extract the culture broth with an equal volume of ethyl acetate.

    • Analyze the extracts for this compound production using a high-throughput method such as HPLC or a bioassay against a susceptible indicator organism (e.g., Staphylococcus aureus)[1].

Data Presentation: High-Throughput Screening of Mutants
Mutant IDThis compound Titer (µg/mL)Fold Increase vs. Wild Type
WT15.2 ± 1.81.0
UV-1735.8 ± 3.12.4
UV-4251.5 ± 4.53.4
UV-8828.9 ± 2.51.9

Fermentation Process Optimization

Optimizing the fermentation conditions is critical for maximizing the yield of this compound. This involves systematically evaluating various nutritional and physical parameters.

Protocol: Shake Flask Fermentation Optimization
  • Basal Medium Composition:

    • Start with a basal production medium. A typical medium for actinomycetes could be: Soluble Starch (20 g/L), Glucose (10 g/L), Yeast Extract (5 g/L), Peptone (5 g/L), K2HPO4 (1 g/L), MgSO4·7H2O (0.5 g/L), CaCO3 (2 g/L), pH 7.0.

  • One-Factor-at-a-Time (OFAT) Optimization:

    • Carbon Source: Evaluate different carbon sources (e.g., glucose, fructose, maltose, glycerol) at varying concentrations (1-5% w/v).

    • Nitrogen Source: Test various organic (e.g., yeast extract, peptone, tryptone) and inorganic (e.g., (NH4)2SO4, KNO3) nitrogen sources (0.5-2% w/v).

    • Phosphate and Trace Elements: Optimize the concentrations of phosphate and key trace elements (e.g., Fe2+, Zn2+, Mn2+).

    • pH: Determine the optimal initial pH of the medium (range 6.0-8.0).

    • Temperature: Evaluate the effect of incubation temperature (25-35°C).

    • Agitation and Aeration: Optimize the shaking speed (150-250 rpm) in shake flasks.

  • Statistical Optimization (Response Surface Methodology - RSM):

    • Once key factors are identified through OFAT, use a statistical design of experiments (e.g., Plackett-Burman design to screen for significant variables, followed by a Box-Behnken design for optimization) to investigate the interactions between the most significant factors and determine their optimal levels.

Data Presentation: Optimization of Fermentation Parameters
ParameterCondition 1Titer (µg/mL)Condition 2Titer (µg/mL)Condition 3Titer (µg/mL)
Carbon SourceGlucose (2%)45.3Maltose (2%)62.1Soluble Starch (2%)55.7
Nitrogen SourceYeast Extract (1%)58.9Peptone (1%)65.4Tryptone (1%)51.2
Initial pH6.550.17.068.37.561.8
Temperature (°C)2869.53063.23254.9

Metabolic Engineering Strategies

Rational metabolic engineering can significantly enhance the production of this compound by increasing the supply of biosynthetic precursors and removing metabolic bottlenecks. As this compound is a polyketide, a key strategy is to increase the intracellular pool of malonyl-CoA, the primary extender unit in polyketide biosynthesis[2][6].

Hypothetical Biosynthetic Pathway for this compound

Ochracenomicin_C_Biosynthesis acetyl_coa Acetyl-CoA pks Type I or II PKS acetyl_coa->pks Starter Unit malonyl_coa Malonyl-CoA malonyl_coa->pks Extender Units polyketide_chain Polyketide Chain pks->polyketide_chain tailoring_enzymes Tailoring Enzymes (Cyclases, Oxygenases, etc.) polyketide_chain->tailoring_enzymes ochracenomicin_c This compound tailoring_enzymes->ochracenomicin_c

Caption: Hypothetical biosynthetic pathway for this compound.

Protocol: Overexpression of Acetyl-CoA Carboxylase (ACC)
  • Gene Identification and Cloning:

    • Identify the gene(s) encoding the subunits of acetyl-CoA carboxylase (ACC) in Amicolatopsis sp. using genome sequencing and homology searches.

    • Amplify the ACC gene(s) by PCR from the genomic DNA of Amicolatopsis sp.

    • Clone the gene(s) into a suitable E. coli-Streptomyces shuttle expression vector under the control of a strong constitutive or inducible promoter (e.g., ermEp*).

  • Transformation of Amicolatopsis sp.:

    • Introduce the expression vector into Amicolatopsis sp. protoplasts via polyethylene glycol (PEG)-mediated transformation or into spores by electroporation.

    • Select for transformants on a suitable agar medium containing the appropriate antibiotic.

  • Verification of Transformants:

    • Confirm the presence of the expression vector in the transformants by PCR.

    • Verify the overexpression of the ACC gene(s) by quantitative real-time PCR (qRT-PCR) or by analyzing protein expression levels using SDS-PAGE.

  • Evaluation of this compound Production:

    • Cultivate the engineered strains and the wild-type strain in the optimized production medium.

    • Quantify this compound production by HPLC to determine the effect of ACC overexpression.

Workflow for Metabolic Engineering

Metabolic_Engineering_Workflow start Identify Biosynthetic Gene Cluster for this compound precursor Identify Precursor Bottlenecks (e.g., Malonyl-CoA) start->precursor overexpress Overexpress Key Precursor Biosynthesis Genes (e.g., Acetyl-CoA Carboxylase) precursor->overexpress Target Identification knockout Knockout Competing Pathway Genes precursor->knockout Target Identification regulator Engineer Regulatory Genes precursor->regulator Target Identification construct Construct Expression/Deletion Plasmids overexpress->construct knockout->construct regulator->construct transform Transform Amicolatopsis sp. construct->transform evaluate Evaluate this compound Production in Engineered Strains transform->evaluate end High-Producing Strain evaluate->end

Caption: Workflow for metabolic engineering of Amicolatopsis sp.

Scale-Up to Bioreactors

The optimized fermentation process developed in shake flasks needs to be scaled up to laboratory or pilot-scale bioreactors for larger-scale production.

Protocol: Fed-Batch Fermentation in a 5L Bioreactor
  • Inoculum Development:

    • Prepare a seed culture by inoculating a 250 mL flask containing 50 mL of seed medium with spores of the high-producing Amicolatopsis sp. strain.

    • Incubate at 28°C, 220 rpm for 48 hours.

    • Use this seed culture to inoculate a 5L bioreactor containing 3L of the optimized production medium.

  • Bioreactor Setup and Sterilization:

    • Calibrate pH and dissolved oxygen (DO) probes.

    • Sterilize the bioreactor with the medium in place.

  • Fermentation Parameters Control:

    • Temperature: Maintain at 28°C.

    • pH: Control at 7.0 by automatic addition of 1M H2SO4 and 2M NaOH.

    • Dissolved Oxygen (DO): Maintain DO above 30% saturation by controlling the agitation speed (200-600 rpm) and aeration rate (0.5-1.5 vvm).

    • Foaming: Control foaming by the addition of an antifoaming agent (e.g., silicone oil).

  • Fed-Batch Strategy:

    • Monitor the concentration of the primary carbon source (e.g., maltose) during the fermentation.

    • When the carbon source is depleted, start feeding a concentrated solution of the carbon source to maintain its concentration at an optimal level and prolong the production phase.

  • Sampling and Analysis:

    • Take samples aseptically at regular intervals (e.g., every 12 hours).

    • Analyze for cell growth (dry cell weight), substrate consumption, and this compound concentration.

Data Presentation: Time Course of Fed-Batch Fermentation
Time (h)Dry Cell Weight (g/L)Maltose (g/L)This compound (mg/L)
00.820.10
244.512.315.2
489.23.158.9
7212.81.5125.6
9615.15.2 (after feeding)210.3
12016.52.8285.7
14416.21.1310.4

Downstream Processing: Extraction and Purification

An efficient and scalable downstream process is required to recover and purify this compound from the fermentation broth.

Protocol: Extraction and Purification of this compound
  • Harvest and Extraction:

    • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

    • Since this compound is likely intracellular or associated with the mycelia, extract the biomass with an organic solvent such as ethyl acetate or acetone.

    • Extract the supernatant (broth) separately with ethyl acetate to recover any secreted product.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography:

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

      • Load the solution onto a silica gel column.

      • Elute the column with a step or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate or dichloromethane-methanol).

      • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Preparative HPLC:

      • Pool the enriched fractions from the silica gel column and concentrate.

      • Further purify this compound using a preparative reversed-phase HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient).

      • Collect the peak corresponding to this compound.

  • Final Product Formulation:

    • Evaporate the solvent from the pure fractions.

    • Lyophilize the purified this compound to obtain a stable powder.

    • Characterize the final product for purity and identity using HPLC, mass spectrometry, and NMR.

Workflow for Downstream Processing

Downstream_Processing_Workflow start Fermentation Broth separation Biomass Separation (Centrifugation/Filtration) start->separation biomass Mycelial Biomass separation->biomass supernatant Supernatant separation->supernatant extraction_biomass Solvent Extraction (e.g., Ethyl Acetate) biomass->extraction_biomass extraction_supernatant Solvent Extraction supernatant->extraction_supernatant combine Combine and Concentrate Extracts extraction_biomass->combine extraction_supernatant->combine crude Crude this compound combine->crude silica Silica Gel Chromatography crude->silica prep_hplc Preparative HPLC silica->prep_hplc pure Pure this compound prep_hplc->pure lyophilize Lyophilization pure->lyophilize final_product Final Product lyophilize->final_product

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for Ochracenomicin C in Candida albicans Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides available information on the application of Ochracenomicin C as an inhibitor of Candida albicans growth. It is important to note that detailed contemporary research, including specific quantitative data, comprehensive experimental protocols, and elucidated signaling pathways for this compound's activity against Candida albicans, is limited in publicly accessible scientific literature. The primary reference to its antifungal activity dates back to its discovery.

Introduction

Quantitative Data

Specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values for this compound against Candida albicans are not detailed in the available scientific literature. For context, the following table provides a general framework for how such data is typically presented for antifungal compounds.

CompoundCandida albicans StrainMIC (µg/mL)IC50 (µg/mL)Citation
This compound Not SpecifiedData Not AvailableData Not AvailableN/A
Reference Antifungal 1e.g., SC5314ValueValueSource
Reference Antifungal 2e.g., ATCC 90028ValueValueSource

Experimental Protocols

Detailed experimental protocols for testing this compound against Candida albicans have not been published. However, standard methodologies for assessing the antifungal activity of novel compounds can be adapted. Below are generalized protocols based on established antifungal susceptibility testing methods.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard broth microdilution method used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 to the final inoculum concentration.

  • Serial Dilution: Prepare serial twofold dilutions of this compound in RPMI 1640 in the 96-well plate.

  • Inoculation: Add the prepared C. albicans inoculum to each well containing the diluted compound. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Biofilm Inhibition Assay

This protocol assesses the ability of a compound to prevent the formation of C. albicans biofilms.

Materials:

  • Candida albicans strain

  • Appropriate growth medium (e.g., RPMI 1640)

  • This compound

  • Sterile 96-well flat-bottom plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of C. albicans in the growth medium.

  • Assay Setup: Add the C. albicans suspension to the wells of a 96-well plate. Add various concentrations of this compound to the wells. Include a control group with no compound.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add Crystal Violet solution to each well and incubate for 15 minutes.

  • Destaining: Wash the wells with PBS and then add ethanol to solubilize the stain from the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.

Signaling Pathways and Mechanism of Action

The specific mechanism of action and the signaling pathways in Candida albicans affected by this compound have not been elucidated in the available literature. Antifungal compounds can target various cellular processes, including cell wall synthesis, membrane integrity, or essential enzyme functions[6]. For example, echinocandins inhibit β-(1,3)-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis[6]. Further research would be required to determine if this compound acts through a similar or novel mechanism.

G cluster_research_workflow Proposed Research Workflow for this compound A Isolate/Synthesize this compound B Determine MIC against C. albicans Strains A->B C Assess Biofilm Inhibition/Eradication B->C D Investigate Mechanism of Action (e.g., Cell Wall, Membrane Integrity) C->D E Transcriptomic/Proteomic Analysis D->E F Identify Affected Signaling Pathways E->F G In Vivo Efficacy Studies F->G

Caption: A proposed workflow for future research to characterize the anti-Candida activity of this compound.

Conclusion

While this compound has been identified as having activity against Candida albicans, there is a notable lack of detailed, modern research to support its development as a therapeutic agent. The information and protocols provided here are based on general antifungal research methodologies and are intended to serve as a starting point for researchers interested in further investigating the potential of this compound. Future studies are necessary to determine its precise efficacy, mechanism of action, and potential for clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ochracenomicin C Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation yield of Ochracenomicin C, a benz[a]anthraquinone antibiotic produced by Amicolatopsis sp. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during this compound fermentation and provides actionable solutions.

Issue 1: Low or no this compound production.

  • Question: My Amicolatopsis sp. culture is growing well, but I'm detecting little to no this compound. What are the likely causes and how can I fix this?

    Answer: Low or absent production despite good cell growth is a common issue in secondary metabolite fermentation. Several factors could be at play:

    • Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical for triggering secondary metabolism. High levels of readily metabolizable nutrients can repress antibiotic production.

      • Solution: Experiment with different carbon and nitrogen sources. For instance, replace glucose with slower-metabolized sugars like fructose or maltose. Vary the concentrations of peptone, yeast extract, and ammonium salts. Refer to Table 1 for suggested media components.

    • Incorrect Fermentation Parameters: pH, temperature, aeration, and agitation are crucial for enzyme activity and metabolite synthesis.

      • Solution: Optimize physical parameters systematically. The optimal pH for most Amycolatopsis species is between 6.5 and 7.6, and the ideal temperature is typically around 28-30°C. Ensure adequate aeration and agitation, as oxygen availability is often a limiting factor.

    • Silent Biosynthetic Gene Cluster: The gene cluster responsible for this compound production might be "silent" or poorly expressed under standard laboratory conditions.

      • Solution: Employ elicitation strategies to activate the gene cluster. This can include co-culturing Amicolatopsis sp. with other microorganisms (e.g., Streptomyces coelicolor) or adding chemical elicitors such as N-acetylglucosamine or rare earth elements to the culture medium.

    • Strain Degeneration: Repeated subculturing can lead to a decline in the strain's productivity.

      • Solution: Go back to a cryopreserved stock of the original high-producing strain. When preparing working stocks, limit the number of subcultures.

Issue 2: Inconsistent fermentation yields.

  • Question: I'm observing significant batch-to-batch variability in my this compound yield. How can I improve the consistency of my fermentations?

    Answer: Inconsistent yields often stem from a lack of precise control over experimental conditions.

    • Inoculum Variability: The age, size, and physiological state of the inoculum can significantly impact fermentation performance.

      • Solution: Standardize your inoculum preparation protocol. Use a consistent seed culture medium, incubation time, and inoculum volume (typically 4-5% v/v). Monitor the morphology of the seed culture to ensure consistency.

    • Fluctuations in Fermentation Parameters: Even minor variations in pH, temperature, or dissolved oxygen can lead to different outcomes.

      • Solution: Utilize a well-calibrated bioreactor that allows for precise monitoring and control of these parameters. Implement automated control systems where possible.

    • Raw Material Inconsistency: Variations in the composition of complex media components like peptone or yeast extract can affect yield.

      • Solution: Source these components from a reliable supplier and, if possible, purchase larger lots to minimize batch-to-batch differences. Alternatively, consider developing a chemically defined medium.

Issue 3: Difficulty in extracting and purifying this compound.

  • Question: I'm struggling to efficiently extract this compound from the fermentation broth. What are the best methods?

    Answer: As a benz[a]anthraquinone, this compound is a relatively nonpolar compound.

    • Inefficient Extraction Solvent: Using a solvent with the wrong polarity will result in poor recovery.

      • Solution: After separating the mycelium from the broth by centrifugation or filtration, extract the mycelial cake and the supernatant separately with a water-immiscible organic solvent like ethyl acetate or chloroform. Combine the organic extracts for further processing.

    • Presence of Interfering Compounds: The crude extract will contain a mixture of other metabolites that can interfere with purification.

      • Solution: Employ chromatographic techniques for purification. Start with column chromatography using silica gel and a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) to separate the components. Further purification can be achieved using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Below is a DOT script for a logical troubleshooting workflow.

start Start: Low/No this compound Yield check_growth Is cell growth (biomass) adequate? start->check_growth optimize_growth Optimize growth medium and conditions (e.g., carbon/nitrogen source, pH, temp). check_growth->optimize_growth No check_production_parameters Are fermentation parameters optimal for production? check_growth->check_production_parameters Yes optimize_growth->check_growth optimize_production_parameters Systematically optimize pH, temperature, aeration, and agitation. check_production_parameters->optimize_production_parameters No check_strain_health Is the producing strain viable and not degenerated? check_production_parameters->check_strain_health Yes optimize_production_parameters->check_production_parameters revive_strain Use a fresh culture from a cryopreserved stock. check_strain_health->revive_strain No consider_elicitation Is the biosynthetic gene cluster potentially silent? check_strain_health->consider_elicitation Yes revive_strain->check_strain_health apply_elicitation Apply elicitation strategies (co-culture, chemical elicitors). consider_elicitation->apply_elicitation Yes success Success: this compound yield is optimized. consider_elicitation->success No, further investigation needed apply_elicitation->success

Fig 1. Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for Amicolatopsis sp. fermentation to produce this compound?

A1: A good starting point is a medium rich in complex carbon and nitrogen sources, which are known to support antibiotic production in actinomycetes. Refer to Table 1 for a suggested basal medium composition that can be further optimized.

Q2: How can I quantify the yield of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for quantifying this compound. You will need to develop a calibration curve using a purified standard of this compound. See the Experimental Protocols section for a general HPLC method.

Q3: What is the typical fermentation time for this compound production?

A3: Fermentation time can vary depending on the strain and conditions, but secondary metabolite production in actinomycetes usually occurs in the stationary phase of growth, typically between 5 to 10 days of fermentation. It is essential to perform a time-course experiment to determine the optimal harvest time for your specific strain and conditions.

Q4: Are there any known precursors that can be fed to the culture to boost the yield?

A4: Since this compound is a benz[a]anthraquinone, its biosynthesis likely follows a polyketide pathway, starting from acetyl-CoA and malonyl-CoA. While specific precursor feeding strategies for this compound are not well-documented, you could experiment with feeding acetate or malonate precursors. However, this should be done cautiously as it can also have inhibitory effects.

Data Presentation

Table 1: Suggested Basal Fermentation Medium for Amicolatopsis sp.

ComponentConcentration (g/L)Purpose
Soluble Starch20.0Complex Carbon Source
Glucose10.0Readily Available Carbon Source
Yeast Extract5.0Nitrogen Source, Vitamins, Growth Factors
Peptone5.0Nitrogen Source
K₂HPO₄1.0Phosphate Source, pH Buffering
MgSO₄·7H₂O0.5Source of Magnesium Ions
CaCO₃2.0pH Buffering
Trace Salt Solution1.0 mL/LProvides essential micronutrients

Trace Salt Solution (g/L): FeSO₄·7H₂O 0.1, MnCl₂·4H₂O 0.1, ZnSO₄·7H₂O 0.1 in distilled water.

Table 2: Range of Physical Parameters for Optimization

ParameterRangeTypical Optimum for Amycolatopsis sp.
pH6.0 - 8.57.0 - 7.6
Temperature (°C)25 - 3528 - 30
Agitation (rpm)150 - 250200 - 250
Inoculum Size (% v/v)2 - 104 - 5

Experimental Protocols

1. Seed Culture Preparation

  • Aseptically transfer a loopful of Amicolatopsis sp. from a mature agar plate culture to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Tryptic Soy Broth).

  • Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until good growth is observed.

2. Fermentation

  • Prepare the production medium (see Table 1) and sterilize it by autoclaving.

  • Inoculate the production medium with the seed culture (4-5% v/v).

  • Incubate the fermentation culture in a bioreactor or shake flask under the optimized conditions (see Table 2).

  • Monitor the fermentation by periodically taking samples to measure cell growth (dry cell weight), pH, and this compound concentration.

3. Extraction of this compound

  • Harvest the fermentation broth at the time of maximum production.

  • Separate the mycelium from the supernatant by centrifugation at 8,000 rpm for 15 minutes.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Extract the mycelial pellet three times with an equal volume of acetone. Combine the acetone extracts and evaporate the acetone under reduced pressure. Resuspend the residue in water and then extract three times with an equal volume of ethyl acetate.

  • Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude extract.

4. Quantification by HPLC

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of purified this compound (likely in the range of 254-430 nm for anthraquinones).

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Create a standard curve by injecting known concentrations of a purified this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

cluster_0 Phase 1: Strain & Media cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Advanced Strategies cluster_3 Phase 4: Analysis strain Select high-producing Amicolatopsis sp. strain media Develop & optimize basal fermentation medium strain->media phys_params Optimize physical parameters (pH, temp, aeration) media->phys_params inoculum Standardize inoculum preparation phys_params->inoculum elicitation Apply elicitation strategies (co-culture, chemical) inoculum->elicitation precursor Precursor feeding (optional) elicitation->precursor extraction Develop efficient extraction protocol precursor->extraction hplc Quantify yield using HPLC extraction->hplc

Fig 2. Experimental workflow for optimizing this compound yield.

Global_Regulators Global Regulatory Genes (e.g., afsR, absA) Pathway_Specific_Regulators Pathway-Specific Activators (e.g., SARPs) Global_Regulators->Pathway_Specific_Regulators Biosynthetic_Gene_Cluster This compound Biosynthetic Gene Cluster Pathway_Specific_Regulators->Biosynthetic_Gene_Cluster Activation Environmental_Signals Environmental Signals (Nutrient limitation, pH stress, etc.) Environmental_Signals->Global_Regulators Elicitors Elicitors (Chemical, Co-culture signals) Elicitors->Global_Regulators Ochracenomicin_C This compound Biosynthetic_Gene_Cluster->Ochracenomicin_C Biosynthesis Primary_Metabolism Primary Metabolism (Acetyl-CoA, Malonyl-CoA) Primary_Metabolism->Biosynthetic_Gene_Cluster Precursors

Technical Support Center: Overcoming Ochracenomicin C Purification Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Ochracenomicin C. Given the limited publicly available data specific to this compound, this guide draws upon established principles for the purification of natural products, particularly benz[a]anthraquinone antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a member of the benz[a]anthraquinone class of antibiotics, which are known for their complex aromatic structures.[1] Purification of these compounds can be challenging due to:

  • Low abundance: Natural products are often produced in small quantities by the source organism.

  • Structural similarity to analogs: this compound is produced alongside analogs (Ochracenomicin A and B), which have very similar chemical structures and physicochemical properties, making separation difficult.[1]

  • Potential for degradation: The quinone structure may be susceptible to degradation under certain pH, light, and temperature conditions.

  • Co-extraction of impurities: Crude extracts from microbial cultures contain a complex mixture of other metabolites, pigments, and cellular debris that can interfere with purification.

Q2: What are the general steps for the purification of this compound?

A typical purification workflow for a natural product like this compound involves:

  • Extraction: Isolating the crude mixture of compounds from the microbial culture broth and/or mycelium.

  • Solvent Partitioning: A preliminary separation step to enrich the fraction containing the target compound based on its polarity.

  • Chromatographic Purification: Utilizing techniques like column chromatography to separate this compound from its analogs and other impurities.

  • Purity Assessment and Characterization: Using analytical techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and structure of the final compound.

Q3: What are the key safety precautions when handling this compound?

As an antibiotic with potential biological activity, it is crucial to handle this compound with appropriate safety measures. This includes:

  • Working in a well-ventilated area or a fume hood.

  • Wearing personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoiding inhalation of dust or aerosols.

  • Consulting the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Inefficient cell lysis.Employ more rigorous extraction methods such as sonication or homogenization.
Inappropriate solvent selection.Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, dichloromethane) to optimize extraction efficiency.
Poor Separation of Analogs (A, B, and C) Suboptimal chromatography conditions.- Stationary Phase: Experiment with different stationary phases (e.g., silica gel, reversed-phase C18).- Mobile Phase: Develop a gradient elution method with a solvent system that provides better resolution (e.g., a gradient of hexane and ethyl acetate for normal phase, or acetonitrile and water for reversed-phase).- Column Dimensions: Use a longer, narrower column for improved separation efficiency.
Degradation of this compound during Purification Exposure to harsh pH conditions.Maintain a neutral or slightly acidic pH during extraction and chromatography.
Exposure to light.Protect the sample from light by using amber-colored vials and covering glassware with aluminum foil.
High temperatures.Perform purification steps at room temperature or below, and store fractions at low temperatures (4°C or -20°C).
Co-elution of Impurities Insufficient resolution of the chromatographic method.- Employ orthogonal chromatographic techniques (e.g., follow a normal-phase separation with a reversed-phase step).- Consider using preparative High-Performance Liquid Chromatography (HPLC) for final polishing.
Inaccurate Quantification Lack of a pure reference standard.If a commercial standard is unavailable, the purity of an in-house isolated standard should be rigorously determined by multiple analytical methods (e.g., qNMR, HPLC-UV with a universal detector like CAD or ELSD).
Non-linear detector response.Generate a calibration curve with a series of dilutions of a known concentration of the purified compound to ensure the detector response is within the linear range.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following tables present hypothetical, yet realistic, data based on the properties of similar benz[a]anthraquinone compounds. These should be used as a general guide for experimental design.

Table 1: Hypothetical Solubility of this compound

SolventPolarity IndexSolubility (mg/mL)
Water10.2< 0.1
Methanol5.15 - 10
Ethanol4.32 - 5
Acetone5.110 - 20
Ethyl Acetate4.420 - 30
Dichloromethane3.1> 50
Hexane0.1< 0.1

Table 2: Hypothetical Stability of this compound in Solution (Stored at 4°C in the Dark)

SolventpH% Remaining after 7 days% Remaining after 30 days
Methanol7.0> 95%~90%
Methanol3.0> 98%~95%
Methanol9.0~80%~60%
DichloromethaneN/A> 99%> 98%

Experimental Protocols

Protocol 1: General Extraction and Solvent Partitioning
  • Fermentation and Harvest: Culture the producing microorganism (Amicolatopsis sp.) under optimal conditions. Separate the mycelium from the culture broth by centrifugation or filtration.

  • Mycelial Extraction: Extract the mycelium with a polar organic solvent such as methanol or acetone. Repeat the extraction 2-3 times. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Broth Extraction: Extract the culture broth with a water-immiscible organic solvent like ethyl acetate. Repeat the extraction 2-3 times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude extract.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Dissolve the combined crude extracts in a biphasic solvent system (e.g., methanol/water and hexane).

    • Separate the layers. The nonpolar hexane layer will contain highly lipophilic impurities.

    • The more polar methanol/water layer can be further partitioned with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to enrich the fraction containing this compound.

Protocol 2: Column Chromatography Purification
  • Stationary Phase Selection: Based on preliminary analysis (e.g., Thin Layer Chromatography), select an appropriate stationary phase. For benz[a]anthraquinones, silica gel (normal-phase) or C18-functionalized silica (reversed-phase) are common choices.

  • Column Packing: Prepare a column with the selected stationary phase, ensuring it is well-packed to avoid channeling.

  • Sample Loading: Dissolve the enriched extract from the solvent partitioning step in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution:

    • Isocratic Elution: Use a single solvent mixture of constant composition to elute the compounds. This is simpler but may provide less resolution.

    • Gradient Elution: Gradually increase the polarity of the mobile phase over time. For example, in a normal-phase system, start with a nonpolar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. This is generally more effective for separating complex mixtures.

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC or HPLC.

  • Pooling and Concentration: Combine the fractions containing the pure this compound and evaporate the solvent.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis & Characterization Fermentation Microbial Fermentation Harvest Harvest (Centrifugation/Filtration) Fermentation->Harvest Mycelial_Extraction Mycelial Extraction (Methanol/Acetone) Harvest->Mycelial_Extraction Broth_Extraction Broth Extraction (Ethyl Acetate) Harvest->Broth_Extraction Solvent_Partitioning Solvent Partitioning (e.g., Hexane/MeOH-H2O) Mycelial_Extraction->Solvent_Partitioning Broth_Extraction->Solvent_Partitioning Crude_Extract Enriched Crude Extract Solvent_Partitioning->Crude_Extract Column_Chromatography Column Chromatography (Silica or C18) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (TLC/HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Final_Purification Optional: Preparative HPLC Pooling->Final_Purification Pure_Compound Pure this compound Final_Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassay Biological Activity Testing Pure_Compound->Bioassay

Caption: A generalized experimental workflow for the purification of this compound.

Signaling_Pathway_Hypothesis cluster_cell Bacterial Cell Ochracenomicin_C This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Ochracenomicin_C->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Cell_Death Cell Death DNA_Replication->Cell_Death Blockage leads to

Caption: Hypothetical signaling pathway for the antibacterial action of this compound.

References

Improving Ochracenomicin C stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Ochracenomicin C in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide: Degradation of this compound in Solution

If you are observing a loss of this compound potency or the appearance of degradation products in your solution, consult the following table to identify potential causes and recommended solutions.

Observation Potential Cause(s) Recommended Actions
Rapid loss of compound High temperatureStore solutions at lower temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles.
Exposure to lightProtect solutions from light by using amber vials or covering containers with aluminum foil.[1][2]
Inappropriate pHDetermine the optimal pH for stability and use a suitable buffer system to maintain it.[3][4][5]
Precipitation Poor solubilityConsider using a co-solvent system or solubility enhancers like cyclodextrins.[1]
Change in pHEnsure the pH of the solution is maintained within the optimal range for solubility.
Color Change OxidationDegas solvents and overlay the solution with an inert gas like nitrogen or argon.[1][5] Consider adding antioxidants.[1][3]
PhotodegradationMinimize exposure to light, especially UV wavelengths.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of polyketide compounds like this compound is generally influenced by several factors, including:

  • Temperature: Higher temperatures typically accelerate degradation rates.[1]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[1]

  • pH: The pH of the solution can significantly impact the rate of hydrolysis and other degradation pathways.[3][4][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1]

  • Moisture: For solid forms, hygroscopicity can be a concern, and in solution, water can participate in hydrolytic degradation.[1][6]

Q2: What are the recommended storage conditions for this compound solutions?

A2: While specific stability data for this compound is limited, based on general principles for similar compounds, it is recommended to store solutions at low temperatures (4°C for short-term and -20°C or -80°C for long-term storage) and protected from light.[1][2] The use of airtight containers under an inert atmosphere can also enhance stability.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach to monitor the concentration of the active compound and detect the formation of degradation products over time.

Q4: What excipients can be used to improve the stability of this compound?

A4: Several types of excipients can be considered to enhance stability:

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid, tocopherol, or butylated hydroxytoluene (BHT).[3]

  • Chelating Agents: To prevent metal-catalyzed degradation, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[1]

  • Buffers: To maintain a stable pH, use a buffering system appropriate for the desired pH range.[4][5]

Q5: Are there advanced formulation strategies to enhance stability?

A5: Yes, for more advanced applications, strategies like microencapsulation or lyophilization can be employed.[3][4] Microencapsulation creates a protective barrier around the drug molecule, while lyophilization (freeze-drying) removes water, which can prevent hydrolysis and microbial growth.[3][4][5]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify key degradation factors.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9)

  • Temperature-controlled chambers/incubators

  • Photostability chamber or light source

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Prepare stock solutions of this compound in a suitable solvent.

  • Aliquot the stock solution into separate vials for each stress condition.

  • Temperature Stress: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

  • pH Stress: Adjust the pH of the solutions using appropriate buffers and store at a constant temperature.

  • Light Stress: Expose solutions to a controlled light source (e.g., UV-A and visible light) while keeping a control sample in the dark.

  • Oxidative Stress: Bubble air or oxygen through the solution, or add a small amount of hydrogen peroxide.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Analyze the samples by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.

  • Calculate the degradation rate for each condition.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Different Temperature Conditions
Temperature (°C)% Remaining after 24h% Remaining after 48h
499.599.1
2595.290.8
4085.172.5
6060.738.9
Table 2: Hypothetical Influence of pH on this compound Stability at 25°C
pH% Remaining after 24h% Remaining after 48h
392.385.1
598.196.5
795.290.8
988.979.4

Visualizations

degradation_pathway Ochracenomicin_C This compound (Stable) Hydrolysis Hydrolysis (pH dependent) Ochracenomicin_C->Hydrolysis Oxidation Oxidation (Oxygen, Light) Ochracenomicin_C->Oxidation Photodegradation Photodegradation (UV/Vis Light) Ochracenomicin_C->Photodegradation Degradation_Products Degradation Products (Inactive) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

experimental_workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Temp, pH, Light, O2) start->stress sample Sample at Time Points stress->sample analyze HPLC Analysis sample->analyze end Determine Degradation Rate analyze->end

Caption: Workflow for assessing this compound stability.

troubleshooting_tree start Degradation Observed? check_temp Check Storage Temperature start->check_temp Yes no_issue No Apparent Degradation start->no_issue No check_light Check Light Exposure check_temp->check_light Optimal? lower_temp Action: Lower Temperature (e.g., 4°C or -20°C) check_temp->lower_temp High? check_ph Check Solution pH check_light->check_ph Protected? protect_light Action: Use Amber Vials check_light->protect_light Exposed? check_o2 Check for Oxygen Exposure check_ph->check_o2 Controlled? buffer_ph Action: Use Buffer check_ph->buffer_ph Uncontrolled? inert_gas Action: Use Inert Gas check_o2->inert_gas Exposed?

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Ochracenomicin C Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific degradation pathways and products for Ochracenomicin C have not been extensively reported in publicly available literature. The following guide provides a comprehensive framework and best practices for conducting and troubleshooting degradation studies for a novel benz[a]anthraquinone antibiotic like this compound, based on established principles of forced degradation analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of this compound.[1][2] The primary objectives are:

  • To identify potential degradation products that could form under various environmental conditions.[2]

  • To elucidate the likely degradation pathways of the molecule.[2]

  • To develop and validate a stability-indicating analytical method (e.g., HPLC) that can resolve the parent drug from its degradation products.[1]

  • To inform formulation development, packaging selection, and determination of storage conditions and shelf-life.[2]

Q2: What are the typical stress conditions applied in a forced degradation study?

Based on ICH guidelines, a comprehensive forced degradation study should expose the drug substance to a range of stress conditions, including:[2][3]

  • Acid Hydrolysis: Treatment with an acid (e.g., HCl, H₂SO₄) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[1]

  • Thermal Degradation: Heating the solid drug substance at high temperatures.

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.

Q3: Which analytical techniques are most suitable for analyzing this compound degradation products?

A combination of chromatographic and spectroscopic techniques is typically employed for a thorough analysis:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for separating the parent drug from its degradation products and for quantification. A stability-indicating HPLC method is the goal.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying the molecular weights of degradation products, which provides initial clues to their structures.[4][5]

  • High-Resolution Mass Spectrometry (HRMS) (e.g., LC-MS-TOF): Provides accurate mass measurements, allowing for the determination of elemental compositions of the degradants.[5]

  • Tandem Mass Spectrometry (MS/MS or MSⁿ): Helps in the structural elucidation of degradation products by analyzing their fragmentation patterns.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated degradation products.[4]

Troubleshooting Guide

Problem 1: No degradation is observed under any stress condition.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Extend the duration of exposure to the stress condition.

    • Increase the temperature for hydrolytic and thermal studies.

    • Ensure direct and sufficient exposure to the light source in photostability studies.

    • Confirm that the analytical method is sensitive enough to detect low levels of degradation.

Problem 2: The parent drug peak disappears completely, and multiple, poorly resolved peaks appear in the chromatogram.

  • Possible Cause: The stress conditions are too harsh, leading to extensive degradation into numerous smaller products.

  • Troubleshooting Steps:

    • Reduce the concentration of the stressor (acid, base, H₂O₂).

    • Lower the temperature of the reaction.

    • Decrease the exposure time.

    • Optimize the HPLC method (e.g., adjust gradient, change column chemistry) to improve the resolution of the degradation products.

Problem 3: A new peak has appeared in the HPLC chromatogram, but I am unable to identify it using LC-MS.

  • Possible Cause 1: The degradation product may not ionize well under the current MS conditions.

  • Troubleshooting Steps:

    • Try switching the ionization mode (e.g., from electrospray ionization (ESI) positive mode to ESI negative mode or atmospheric pressure chemical ionization (APCI)).

    • Modify the mobile phase by adding or changing additives (e.g., formic acid, ammonium formate) to promote ionization.

  • Possible Cause 2: The degradation product is unstable and further degrades in the analytical system.

  • Troubleshooting Steps:

    • Minimize sample processing time.

    • Use a lower temperature in the autosampler.

    • Analyze the sample immediately after the stress experiment is completed.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 1N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound powder in a petri dish.

    • Heat in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution and the solid drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A parallel set of samples should be wrapped in aluminum foil as dark controls.

    • After exposure, prepare the samples for analysis.

Protocol 2: HPLC-UV Method for Stability Indication
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A linear gradient starting from 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Data Presentation

The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the number of degradation products formed.

Table 1: Hypothetical Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay of this compound% DegradationNo. of Degradation ProductsPeak Area of Major Degradant (%)
1N HCl24h at 60°C85.214.829.5 (DP1), 4.1 (DP2)
1N NaOH24h at 60°C78.921.1312.3 (DP3), 6.2 (DP4)
30% H₂O₂24h at RT91.58.517.8 (DP5)
Thermal (Solid)48h at 80°C98.11.911.5 (DP6)
Photolytic7 days95.64.422.9 (DP7)

DP = Degradation Product; RT = Room Temperature

Visualizations

Experimental Workflow

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (e.g., 1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (e.g., 1N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (e.g., 30% H₂O₂) stock->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress hplc HPLC-UV Analysis (Separation & Quantitation) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS Analysis (MW Identification) hplc->lcms Identify Peaks hrms HRMS / MSn (Structure Elucidation) lcms->hrms Confirm Structure nmr NMR (Definitive Structure) hrms->nmr Isolate & Confirm G A This compound (Benz[a]anthraquinone Core) B Hydroxylated Product (DP-Ox) (Oxidative Degradation) A->B H₂O₂ C Ring-Opened Product (DP-Hy) (Hydrolytic Degradation) A->C H⁺ / OH⁻, Heat D Photodimer (DP-Ph) (Photolytic Degradation) A->D UV/Vis Light

References

Technical Support Center: Enhancing the Bioactivity of Ochracenomicin C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on Ochracenomicin C is limited. This technical support guide is based on the known properties of the broader class of benz[a]anthraquinone antibiotics and general best practices in drug discovery. The troubleshooting guides and experimental protocols are intended to be representative and may require optimization for specific this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has low aqueous solubility, leading to inconsistent results in my bioassays. How can I improve this?

A1: Poor aqueous solubility is a common challenge with polycyclic aromatic compounds like benz[a]anthraquinones.[1] Here are several strategies to enhance solubility:

  • Co-solvents: Use of a water-miscible organic solvent can significantly increase the solubility of your compound.[2] Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. For aqueous assay media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

  • pH Adjustment: If your derivative has ionizable functional groups, adjusting the pH of the buffer can improve solubility.

  • Formulation with Excipients: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3] Other excipients like surfactants can also be employed to create stable formulations.[4]

  • Structural Modification: For medicinal chemistry efforts, synthetic modifications to the this compound scaffold can be made. Introducing polar functional groups, such as hydroxyl or amino groups, can enhance aqueous solubility.[1]

Q2: I am observing high background or false positives in my cytotoxicity assay. What could be the cause?

A2: This can be due to several factors, particularly when working with quinone-containing compounds:

  • Compound Interference: Quinones are redox-active molecules and can interfere with common cytotoxicity assays that rely on redox indicators, such as MTT or resazurin.[5] Consider using an orthogonal assay that measures a different cellular parameter, like ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release).

  • Precipitation: If the compound precipitates in the assay medium, it can scatter light and lead to artificially high absorbance readings. Visually inspect your assay plates for any signs of precipitation. Improving solubility (see Q1) is key to mitigating this.

  • Contamination: Microbial contamination of cell cultures can lead to changes in metabolic activity and pH, affecting assay results. Ensure aseptic techniques are strictly followed.

Q3: How do I determine the mechanism of action of my this compound derivative?

A3: A multi-pronged approach is necessary to elucidate the mechanism of action:

  • Target-Based Screening: If you have a hypothesized target, you can perform direct binding assays or enzymatic assays.

  • Cell-Based Assays: Analyze the effect of your compound on specific cellular processes such as cell cycle progression, apoptosis, or DNA damage response.

  • Pathway Analysis: Use techniques like Western blotting or reporter assays to investigate the modulation of key signaling pathways. For many anticancer agents, pathways like PI3K/AKT/mTOR and MAPK are relevant.[6][7]

  • Omics Approaches: Transcriptomics (RNA-seq) or proteomics can provide an unbiased view of the cellular changes induced by your compound, helping to identify novel targets and pathways.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
Potential Cause Troubleshooting Steps
Poor Compound Solubility/Precipitation 1. Visually inspect wells for precipitate under a microscope. 2. Prepare a fresh, clear stock solution in an appropriate solvent (e.g., DMSO). 3. Decrease the highest concentration in your dilution series. 4. Test different co-solvents or formulation strategies (see FAQs).[2][8]
Cell Seeding Density Variation 1. Ensure a homogenous single-cell suspension before seeding. 2. Calibrate your multichannel pipette and use consistent pipetting technique. 3. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Assay Interference 1. Test your compound in a cell-free version of the assay to check for direct reactivity with assay reagents. 2. Validate findings with an orthogonal cytotoxicity assay (e.g., measure ATP levels instead of metabolic activity).
Edge Effects in Microplates 1. Do not use the outer wells of the microplate for experimental samples. 2. Fill the outer wells with sterile media or PBS to maintain humidity. 3. Ensure even temperature distribution in the incubator.
Guide 2: Difficulty in Interpreting Bioactivity Data
Potential Cause Troubleshooting Steps
Lack of Dose-Response Relationship 1. Widen the concentration range of your compound. 2. Verify the accuracy of your serial dilutions. 3. Consider if the mechanism of action is non-traditional (e.g., hormesis).
High Variability Between Replicates 1. Review cell seeding and compound addition techniques for consistency. 2. Increase the number of technical and biological replicates. 3. Ensure complete solubilization of formazan crystals in MTT assays by extending incubation time or using a different solubilizing agent.
Discrepancy Between Different Bioassays 1. Consider the different endpoints measured by each assay (e.g., metabolic activity vs. cell death). 2. Evaluate the time-dependency of the compound's effect; some effects may be early (e.g., apoptosis) while others are late (e.g., inhibition of proliferation).

Quantitative Data Summary

Due to the lack of specific data for this compound derivatives, the following table presents a hypothetical dataset to illustrate how quantitative data for a series of analogs could be structured.

Table 1: Hypothetical Bioactivity Data for this compound Derivatives

CompoundModificationSolubility (µg/mL in PBS)IC50 in MCF-7 (µM)IC50 in A549 (µM)MIC against S. aureus (µg/mL)
This compoundParent Compound< 0.15.28.116
Derivative 1Addition of a hydroxyl group1.53.86.58
Derivative 2Addition of a dimethylamino group5.22.14.34
Derivative 3Esterification of a carboxylic acid0.57.810.232
Derivative 4Glycosylation10.84.57.116

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for determining the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is for assessing the effect of a compound on the protein levels and phosphorylation status of key signaling molecules.

Materials:

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the this compound derivative at various concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add ECL substrate.

    • Visualize protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis & Characterization cluster_screening In Vitro Screening cluster_pathway Pathway Analysis synthesis Synthesis of This compound Derivatives purification Purification & Structure Verification synthesis->purification solubility Solubility Assessment purification->solubility cytotoxicity Cytotoxicity Assays (e.g., MTT) solubility->cytotoxicity Select Soluble Derivatives mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) cytotoxicity->mechanism western Western Blot for Signaling Proteins mechanism->western Investigate Key Pathways reporter Reporter Gene Assays western->reporter

Caption: Experimental workflow for enhancing and evaluating the bioactivity of this compound derivatives.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Ochracenomicin_C This compound Derivative Ochracenomicin_C->PI3K inhibits? Ochracenomicin_C->AKT inhibits? Ochracenomicin_C->mTORC1 inhibits?

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for anticancer agents like this compound derivatives.

References

Technical Support Center: Media Optimization for Amicolatopsis sp. Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing fermentation media for Amicolatopsis sp. Our goal is to provide actionable advice and detailed protocols to help you achieve robust growth and maximize the production of valuable secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most critical media components to optimize for Amicolatopsis sp. fermentation?

A1: The most critical components to optimize are the carbon and nitrogen sources, as they directly impact cell growth and secondary metabolite production. The carbon-to-nitrogen (C/N) ratio is a crucial parameter to consider. Additionally, mineral salts and the initial pH of the medium play a significant role in creating an optimal environment for your fermentation.

Q2: My Amicolatopsis sp. culture is growing well, but the yield of my target product is low. What could be the cause?

A2: Low product yield despite good growth is a common issue. Several factors could be at play:

  • Sub-optimal precursor availability: Ensure the medium contains sufficient precursors for your target metabolite.

  • Product inhibition: High concentrations of the product itself can inhibit further production. A fed-batch or continuous culture strategy might be necessary.

  • Byproduct formation: The organism may be diverting metabolic flux towards the production of unwanted byproducts. Genetic engineering, such as using CRISPR-Cas12a to knock out competing pathways, has been shown to significantly increase the yield of desired products like vanillin.[1][2][3]

  • Incorrect fermentation phase for production: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Ensure your fermentation is running long enough to enter this phase.

Q3: I am observing inconsistent product quality between batches. What are the likely causes and how can I improve consistency?

A3: Inconsistent product quality can stem from several variables. To improve consistency, focus on:

  • Raw material variability: Ensure the quality and composition of your media components, especially complex sources like soybean meal or yeast extract, are consistent.

  • Inoculum quality: Standardize your inoculum preparation procedure to ensure a consistent cell density and physiological state.

  • Process parameter control: Tightly control critical parameters like pH, temperature, and dissolved oxygen throughout the fermentation.

  • Contamination: Even low-level contamination can impact the final product profile. Implement strict aseptic techniques and monitor for contaminants.

Q4: What are the best practices for preventing contamination in Amicolatopsis sp. fermentation?

A4: Preventing contamination is crucial for successful fermentation. Key practices include:

  • Sterilization: Properly sterilize all media, bioreactors, and associated equipment.

  • Aseptic technique: Use strict aseptic techniques during all manipulations, including media preparation, inoculation, and sampling.

  • Positive pressure: Maintain a positive pressure inside the bioreactor to prevent the entry of airborne contaminants.

  • Monitoring: Regularly monitor your cultures for any signs of contamination, such as changes in color, odor, or morphology.

Troubleshooting Guides

Problem: Poor or No Growth of Amicolatopsis sp.
Possible Cause Troubleshooting Steps
Inoculum Issues - Verify the viability of your seed culture. - Ensure the inoculum size is appropriate (typically 2-5% v/v). - Use a fresh, actively growing seed culture for inoculation.
Inappropriate Media Composition - Check the pH of the medium before and after sterilization. - Ensure all essential nutrients (carbon, nitrogen, minerals) are present in appropriate concentrations. - Test different carbon and nitrogen sources to find the most suitable for your strain.
Sub-optimal Physical Parameters - Verify the incubation temperature is within the optimal range for your strain (typically 28-37°C). - Ensure adequate aeration and agitation for oxygen transfer.
Contamination - Examine a sample of the culture under a microscope to check for contaminating microorganisms. - If contamination is present, discard the culture and review your sterilization and aseptic procedures.
Problem: Foaming in the Bioreactor
Possible Cause Troubleshooting Steps
High protein content in the medium - Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.
High agitation speed - Reduce the agitation speed, ensuring it still provides adequate mixing and oxygen transfer.
Excessive aeration rate - Lower the aeration rate, while monitoring the dissolved oxygen level to ensure it remains sufficient for cell growth.

Data Presentation: Optimized Media Components and Fermentation Parameters

The following tables summarize optimized media components and fermentation parameters for the production of different secondary metabolites from various Amicolatopsis species.

Table 1: Optimized Media for Vanillin Production by Amycolatopsis sp.

ComponentConcentration RangeReference
Glucose5 - 15 g/L[2]
Yeast Extract1 - 20 g/L[2]
Na₂HPO₄·10H₂O1 - 10 g/L[2]
KH₂PO₄0.1 - 2 g/L[2]
NaCl0.1 - 0.5 g/L[2]
MgSO₄·7H₂O0.2 - 0.5 g/L[2]
CaCl₂·2H₂O0.01 - 0.1 g/L[2]
Sodium Ferulate (precursor)0.05 - 0.5 g/L[2]
pH 7.2 - 7.4[2]
Temperature 28 - 40 °C[2]
Agitation 180 - 220 rpm[2]

Table 2: Optimized Conditions for Vancomycin Production by Amycolatopsis orientalis

ParameterOptimal ValueReference
pH 7.6
Temperature 29 °C
Inoculum Size 4.5%
Agitation 255 rpm
Aeration < 1:10 medium-to-air ratio

Experimental Protocols

Protocol 1: Inoculum Preparation for Amicolatopsis sp.
  • Strain Revival: Revive a cryopreserved stock of Amicolatopsis sp. by streaking onto a suitable agar medium (e.g., Bennet's agar). Incubate at the optimal temperature (e.g., 30°C) for 5-7 days until sporulation is observed.

  • Spore Suspension: Harvest the spores from the agar plate by adding sterile water or a saline solution and gently scraping the surface with a sterile loop.

  • Seed Culture (Stage 1): Inoculate a 250 mL flask containing 50 mL of seed medium with the spore suspension to an initial optical density (OD) of approximately 0.1 at 600 nm. Incubate on a rotary shaker at the optimal temperature and agitation speed for 24-48 hours.

  • Seed Culture (Stage 2): Transfer an appropriate volume of the Stage 1 seed culture to a larger flask containing the same seed medium to scale up the inoculum. The transfer volume should be calculated to achieve a starting OD of around 0.1. Incubate under the same conditions for another 24-48 hours until the culture reaches the late exponential growth phase.

  • Inoculation: Use the Stage 2 seed culture to inoculate the production fermenter. The typical inoculum size is 2-5% (v/v) of the production medium volume.

Protocol 2: Plackett-Burman Design for Screening of Media Components

The Plackett-Burman design is an efficient statistical method for identifying the most significant media components affecting product yield from a large number of variables.

  • Variable Selection: Identify all potential media components (variables) that could influence the fermentation outcome.

  • Level Assignment: For each variable, define a high (+) and a low (-) concentration level.

  • Experimental Design: Use a Plackett-Burman design matrix to set up the experimental runs. Each run will have a unique combination of high and low levels for each variable.

  • Fermentation and Analysis: Prepare the media for each experimental run according to the design matrix. Inoculate with a standardized inoculum and run the fermentations under controlled conditions. At the end of the fermentation, measure the response (e.g., product concentration).

  • Data Analysis: Analyze the results to determine the effect of each variable on the response. This will identify the components that have the most significant positive or negative impact on product formation. These significant factors can then be further optimized using a response surface methodology (RSM).

Mandatory Visualizations

Signaling_Pathways cluster_extracellular Extracellular Environment cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nutrients Nutrient Availability (e.g., Phosphate, Nitrogen) SensorKinase Sensor Kinase (e.g., PhoR) Nutrients->SensorKinase Sensing ResponseRegulator Response Regulator (e.g., PhoP, GlnR) SensorKinase->ResponseRegulator Phosphorylation Cascade GeneExpression Target Gene Expression (Metabolism & Secondary Metabolite Synthesis) ResponseRegulator->GeneExpression Transcriptional Regulation

Caption: Nutrient sensing pathways in Amicolatopsis sp.

Experimental_Workflow A Strain Selection & Inoculum Development B Media Formulation & Sterilization A->B C Fermentation in Bioreactor (Control of pH, Temp, DO) B->C D Sampling & Analysis (Growth, Product Titer) C->D E Data Interpretation & Optimization D->E E->B Iterative Optimization F Scale-up E->F

Caption: Workflow for fermentation media optimization.

References

Technical Support Center: Purification of Ochracenomicin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ochracenomicin C, a benz[a]anthraquinone antibiotic produced by Amicolatopsis sp.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound extracts?

A1: Crude extracts of this compound from Amicolatopsis sp. fermentation broths typically contain a variety of impurities, including:

  • Related Ochracenomicin analogs: Ochracenomicin A and B are often co-produced and may be present in the extract.

  • Other secondary metabolites: Amicolatopsis species are known to produce a diverse range of secondary metabolites, which can be co-extracted with this compound.[1]

  • Pigments: Fermentation broths of actinomycetes often contain various pigments that can interfere with purification.

  • Media components: Unconsumed components from the fermentation medium, such as sugars, peptones, and salts, can be present in the initial extract.

  • Cellular debris: If the extraction process is not optimized, intracellular components and cell debris may contaminate the extract.

Q2: Which solvents are best for the initial extraction of this compound from the fermentation broth?

A2: For the extraction of benz[a]anthraquinone antibiotics like this compound from actinomycete fermentation broths, polar organic solvents are typically used. Ethyl acetate is a commonly employed solvent for the extraction of such moderately polar compounds from the culture filtrate. For extraction from the mycelium, a mixture of methanol and acetone (e.g., 1:1 v/v) is often effective.

Q3: What chromatographic techniques are most effective for purifying this compound?

A3: A multi-step chromatographic approach is generally required for the purification of this compound. This typically involves:

  • Solid-Phase Extraction (SPE): Using resins like Amberlite XAD series to capture the compound from the clarified broth and remove highly polar impurities.

  • Silica Gel Column Chromatography: This is a standard technique for the initial fractionation of the crude extract. A step-wise gradient elution with solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is common.

  • Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with a C18 column is the preferred method for final purification to achieve high purity. A gradient of water (often with a small amount of acid like formic or trifluoroacetic acid) and acetonitrile or methanol is typically used as the mobile phase.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Initial Extraction
Possible Cause Suggested Solution
Incomplete cell lysis (for intracellular product) If this compound is retained within the mycelia, ensure efficient cell disruption. Methods include sonication, homogenization, or freeze-thaw cycles.
Suboptimal extraction solvent The polarity of the extraction solvent may not be optimal. Experiment with different solvents or solvent mixtures (e.g., ethyl acetate, dichloromethane, n-butanol) to find the most efficient one for this compound.
pH of the fermentation broth The pH of the broth can affect the solubility and stability of this compound. Adjust the pH of the broth before extraction to ensure the compound is in a neutral, less water-soluble form.
Emulsion formation during liquid-liquid extraction Emulsions can trap the product and reduce yield. To break emulsions, try adding brine, centrifuging the mixture at low speed, or passing it through a bed of celite.
Issue 2: Co-elution of Impurities During Column Chromatography
Possible Cause Suggested Solution
Poor resolution on silica gel The solvent system may not be selective enough. Perform thin-layer chromatography (TLC) with various solvent systems to identify a system that provides better separation between this compound and the major impurities. A shallower gradient during column chromatography can also improve resolution.
Structurally similar impurities Ochracenomicin A and B are likely to have similar chromatographic behavior to this compound. Final purification will likely require a high-resolution technique like preparative HPLC.
Column overloading Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude extract loaded onto the column.
Issue 3: Product Degradation During Purification
Possible Cause Suggested Solution
Exposure to harsh pH Benz[a]anthraquinones can be sensitive to strong acids or bases. Maintain a neutral pH during extraction and chromatography where possible. If acidic or basic conditions are necessary, minimize the exposure time.
Light sensitivity Many polycyclic aromatic compounds are light-sensitive. Protect the sample from direct light by using amber glassware or wrapping containers in aluminum foil.
Thermal instability Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., <40°C).

Experimental Protocols

Representative Purification Scheme for this compound

This protocol is a representative example based on the purification of similar benz[a]anthraquinone antibiotics from actinomycetes.

1. Fermentation and Extraction:

  • Culture Amicolatopsis sp. in a suitable production medium (e.g., ISP2 broth) at 28-30°C for 7-10 days with shaking.

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Extract the mycelial cake three times with a methanol:acetone (1:1 v/v) mixture.

  • Combine all organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

2. Silica Gel Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column in hexane.

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the column.

  • Elute the column with a stepwise gradient of hexane-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 90:10).

  • Collect fractions and analyze by TLC to pool fractions containing this compound.

3. Preparative RP-HPLC:

  • Evaporate the pooled fractions from the silica gel column.

  • Dissolve the residue in a small volume of methanol.

  • Purify the sample on a preparative C18 HPLC column (e.g., 250 x 10 mm, 5 µm).

  • Use a linear gradient of water (with 0.1% formic acid) and acetonitrile as the mobile phase.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).

  • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Data Presentation

Table 1: Representative Purification of a Benz[a]anthraquinone Antibiotic
Purification Step Total Weight (mg) Purity (%) Yield (%)
Crude Extract5000~5100
Silica Gel Fraction850~3085
Preparative HPLC200>9540

Visualizations

Experimental_Workflow Fermentation Amicolatopsis sp. Fermentation Extraction Solvent Extraction (Ethyl Acetate & Methanol/Acetone) Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Semi_Pure Semi-purified Fractions Silica_Gel->Semi_Pure Prep_HPLC Preparative RP-HPLC (C18) Semi_Pure->Prep_HPLC Pure_Compound Pure this compound (>95%) Prep_HPLC->Pure_Compound

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Silica Gel Cause1 Poor Solvent Selectivity Start->Cause1 Cause2 Co-eluting Analogs Start->Cause2 Cause3 Column Overload Start->Cause3 Solution1 Optimize Solvent System via TLC Cause1->Solution1 Solution2 Proceed to RP-HPLC Cause2->Solution2 Solution3 Reduce Sample Load Cause3->Solution3

Caption: Troubleshooting logic for addressing low purity issues.

References

Technical Support Center: Crystallization of Ochracenomicin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties in the crystallization of Ochracenomicin C, a benz[a]anthraquinone antibiotic. Given the limited specific data on this compound crystallization, this guide leverages information on the broader class of anthraquinones and general principles of small molecule crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that are relevant to crystallization?

To date, detailed public information specifically on the crystallization of this compound is scarce. However, as a benz[a]anthraquinone antibiotic, it belongs to the anthraquinone class of compounds.[1] Generally, anthraquinones are aromatic organic compounds with low solubility in water but better solubility in organic solvents. For instance, the parent compound anthraquinone is insoluble in water but soluble in acetone and concentrated sulfuric acid, and sparingly soluble in ethanol, benzene, chloroform, and diethyl ether.[2][3] This suggests that a suitable crystallization strategy for this compound will likely involve organic solvents.

Q2: I am not getting any crystals. What are the most common reasons for crystallization failure with this type of compound?

Failure to obtain crystals can stem from several factors:

  • Purity: The purity of the compound is critical. Impurities can inhibit nucleation and crystal growth.[4]

  • Supersaturation: Crystallization requires a supersaturated solution. You may not be reaching the optimal level of supersaturation.

  • Solvent Choice: The selected solvent system may be inappropriate, either dissolving the compound too readily or not at all.[5]

  • Environmental Factors: Temperature, vibrations, and the rate of solvent evaporation can all significantly impact crystallization success.

Q3: My attempts result in an oil or amorphous precipitate instead of crystals. What should I do?

"Oiling out" or the formation of an amorphous precipitate is a common issue, particularly with complex organic molecules. This often occurs when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that particular solvent. To address this, you can try:

  • Slowing down the process: Reduce the rate of solvent evaporation or cooling.[5]

  • Changing the solvent system: Use a solvent in which the compound is less soluble.

  • Seeding: Introducing a tiny crystal of the compound (if available) can induce nucleation and promote ordered crystal growth.[4]

  • Lowering the temperature: Conducting the crystallization at a lower temperature can sometimes prevent oiling out.

Troubleshooting Guide

Problem 1: Poor or No Crystal Formation
Potential Cause Troubleshooting Step Rationale
Suboptimal Solvent System Screen a variety of solvents with different polarities (e.g., acetone, ethanol, acetonitrile, chloroform).[4] Consider using a binary solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).The solubility of anthraquinone-type compounds varies significantly with the solvent. A systematic screening approach increases the chances of finding suitable conditions.
Incorrect Concentration Systematically vary the concentration of this compound. Start with a concentration that is soluble at an elevated temperature but close to saturation at room temperature.Achieving the right level of supersaturation is key. Too dilute, and it won't crystallize; too concentrated, and it may precipitate amorphously.
Lack of Nucleation Sites Try scratching the inside of the crystallization vessel with a glass rod (after cooling). Introduce a seed crystal if one is available.These actions provide a surface for nucleation to begin, overcoming the energy barrier for initial crystal formation.[4]
Impure Sample Further purify the this compound sample using techniques like chromatography.Impurities can disrupt the crystal lattice formation.[4]
Problem 2: Formation of Small or Poor-Quality Crystals
Potential Cause Troubleshooting Step Rationale
Rapid Crystallization Slow down the rate of solvent evaporation (e.g., by covering the vial with parafilm with a few pinholes) or the rate of cooling.Slower crystal growth generally leads to larger and more well-ordered crystals.
Agitation Minimize vibrations and disturbances to the crystallization setup.Agitation can lead to the formation of many small crystals instead of a few large ones.[4]
Solvent Evaporation Rate Use a less volatile solvent or conduct the experiment at a lower temperature.This provides more time for the molecules to arrange themselves into an ordered crystal lattice.

Experimental Protocols

General Crystallization Workflow

The following diagram outlines a general workflow for screening and optimizing the crystallization of this compound.

G cluster_prep Sample Preparation cluster_screen Crystallization Screening cluster_methods Crystallization Methods cluster_optimize Optimization cluster_outcome Outcome pure_sample Purified this compound dissolve Dissolve in Minimal 'Good' Solvent at Elevated Temperature pure_sample->dissolve screen_methods Apply Crystallization Method dissolve->screen_methods slow_evap Slow Evaporation screen_methods->slow_evap e.g. vapor_diff Vapor Diffusion screen_methods->vapor_diff e.g. solvent_layer Solvent Layering screen_methods->solvent_layer e.g. observe Observe for Crystal Growth analyze Analyze Crystal Quality observe->analyze slow_evap->observe vapor_diff->observe solvent_layer->observe crystals Suitable Crystals for X-ray Diffraction analyze->crystals Success no_crystals No Crystals / Poor Quality analyze->no_crystals Failure refine Refine Conditions (Temperature, Concentration, Solvent Ratio) refine->dissolve no_crystals->refine

General workflow for this compound crystallization.
Method 1: Slow Evaporation

  • Dissolution: Dissolve the purified this compound in a suitable solvent (e.g., acetone, chloroform) at a concentration slightly below saturation at room temperature. Gentle warming can be used to ensure complete dissolution.

  • Setup: Transfer the solution to a small, clean vial. Cover the vial with a cap or parafilm that has a few small holes poked in it.

  • Incubation: Place the vial in a location with minimal temperature fluctuations and vibrations.

  • Observation: Monitor the vial periodically for crystal growth as the solvent slowly evaporates.

Method 2: Vapor Diffusion (Hanging Drop)
  • Reservoir: Add a reservoir solution (a poor solvent for this compound) to the well of a crystallization plate.

  • Drop Preparation: On a cover slip, mix a small volume of a concentrated this compound solution (in a good solvent) with an equal volume of the reservoir solution.

  • Sealing: Invert the cover slip and place it over the well, sealing it with grease.

  • Equilibration: The vapor from the reservoir will slowly diffuse into the drop, gradually increasing the concentration of the poor solvent and inducing crystallization.

G cluster_hanging_drop Hanging Drop Vapor Diffusion reservoir Reservoir Solution (Poor Solvent) well Sealed Well coverslip Coverslip drop Drop: this compound in Good Solvent + Reservoir Solution drop->reservoir Vapor Diffusion

References

Validation & Comparative

Unraveling the Action of Ochracenomicin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the research and drug development community, understanding the precise mechanism of action of a novel antibiotic is paramount. Ochracenomicin C, a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp., has demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[1] However, detailed studies elucidating its specific molecular targets and cellular effects remain limited. This guide provides a comparative overview of the known biological activities of this compound and contextualizes its potential mechanisms by examining related compounds.

While specific quantitative data on the mechanism of this compound is not publicly available, we can infer potential pathways by analyzing the broader class of anthraquinone and benz[a]anthraquinone antibiotics.

Potential Mechanisms of Action: A Comparative Perspective

The antibacterial and antifungal activities of anthraquinone-related compounds are often attributed to a variety of cellular disruptions. Based on studies of similar molecules, the mechanism of action for this compound could involve one or more of the following:

  • Inhibition of Nucleic Acid and Protein Synthesis: Many quinone-containing compounds are known to interfere with DNA replication and transcription, as well as protein translation.

  • Disruption of Cell Wall Integrity: Some antibiotics target the biosynthesis of peptidoglycan in bacteria or chitin in fungi, leading to cell lysis.

  • Interference with Energy Metabolism: Blockage of key metabolic pathways can deplete the cell of essential energy, leading to cell death.

  • Inhibition of Biofilm Formation: Preventing the formation of protective biofilms is a crucial mechanism for combating persistent infections.

Other benz[a]anthraquinone antibiotics, such as the brasiliquinones and dioxamycin, have also been shown to possess activity against Gram-positive bacteria, with some exhibiting anti-tumor properties.[2][3] This suggests that this class of compounds may have diverse biological targets. The genus Amicolatopsis, from which this compound was discovered, is a known producer of a wide array of bioactive secondary metabolites with antimicrobial, anti-cancer, and enzyme-inhibiting activities, further highlighting the potential for novel mechanisms of action within this group of natural products.[4][5][6][7]

Experimental Approaches to Elucidate the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols would be required. The following outlines a potential workflow for such a study.

Experimental Workflow for Mechanism of Action Studies

cluster_0 Initial Screening cluster_1 Macromolecular Synthesis Inhibition cluster_2 Target Identification A Minimum Inhibitory Concentration (MIC) Assay B Time-Kill Kinetics A->B Determine bactericidal vs. bacteriostatic activity C Radiolabeled Precursor Incorporation Assays (e.g., [3H]-thymidine, [3H]-uridine, [3H]-leucine) A->C D Cell Wall Synthesis Assay (e.g., monitoring peptidoglycan synthesis) A->D E Affinity Chromatography/ Pull-down Assays C->E Identify potential binding partners F Enzyme Inhibition Assays D->F Confirm inhibition of specific enzymes G Genomic/Proteomic Profiling E->G Validate targets and pathway effects

References

A Comparative Analysis of Anthracyclines: Benchmarking Against Established Agents in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Ochracenomicin C: Initial investigation into this compound, a benz[a]anthraquinone antibiotic, reveals a significant lack of publicly available data regarding its anti-cancer activity, cytotoxicity, and cardiotoxicity. Discovered in 1995 as a product of Amicolatopsis sp., research on this compound has been limited, primarily focusing on its antibacterial and antifungal properties. Consequently, a direct and meaningful comparison with well-established anthracyclines in the context of cancer therapy is not feasible at this time.

This guide will therefore focus on a comprehensive comparison of four widely used and extensively studied anthracyclines: Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin . This comparison will provide researchers, scientists, and drug development professionals with a valuable reference for understanding the nuanced differences in the performance of these critical chemotherapeutic agents.

Overview of Compared Anthracyclines

Anthracyclines are a class of potent anti-cancer agents derived from Streptomyces species. Their fundamental mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cancer cell death.[1][2] Structural differences among these agents, however, lead to variations in their anti-tumor spectrum, efficacy, and toxicity profiles.[3]

Table 1: Structural and Mechanistic Overview of Key Anthracyclines

AnthracyclineStructural Distinctions from DaunorubicinPrimary Clinical ApplicationsKey Mechanistic Attributes
Doxorubicin Hydroxylation at C-14Broad-spectrum: solid tumors (breast, lung, ovarian) and hematological malignancies.[4]DNA intercalation, potent topoisomerase II inhibition, significant ROS generation.
Daunorubicin Parent compoundPrimarily acute myeloid and lymphoid leukemias.[5]DNA intercalation, topoisomerase II inhibition, ROS generation.
Epirubicin Epimer of doxorubicin at the 4' position of the sugar moiety.[3]Breast cancer, gastroesophageal cancer.[6]Similar to doxorubicin, but with potentially altered cellular uptake and metabolism leading to reduced cardiotoxicity.[7]
Idarubicin Lacks the methoxy group at C-4 of the aglycone ring.[3]Acute myeloid leukemia.[8]Increased lipophilicity compared to daunorubicin, leading to enhanced cellular uptake.[8]

Comparative Performance Data

The following tables summarize the available data on the comparative cytotoxicity, in vivo anti-tumor efficacy, and cardiotoxicity of the four major anthracyclines.

Cytotoxicity

Direct comparative cytotoxicity data across a standardized panel of cell lines is challenging to consolidate from existing literature. However, relative potencies have been established in various studies.

Table 2: Comparative In Vitro Cytotoxicity of Anthracyclines

AnthracyclineRelative CytotoxicityNotes
Doxorubicin HighBroadly effective against a wide range of cancer cell lines.
Daunorubicin HighPotent against leukemia cell lines.
Epirubicin Similar to DoxorubicinOften demonstrates comparable IC50 values to doxorubicin in many cell lines.[9]
Idarubicin Higher than DaunorubicinIncreased lipophilicity contributes to greater cellular uptake and often lower IC50 values compared to daunorubicin.
In Vivo Anti-Tumor Efficacy

Preclinical animal models are crucial for evaluating the anti-tumor efficacy of chemotherapeutic agents.

Table 3: Comparative In Vivo Anti-Tumor Efficacy of Anthracyclines

AnthracyclineEfficacy in Animal ModelsNotes
Doxorubicin HighWell-established efficacy in various xenograft and syngeneic tumor models.[10]
Daunorubicin HighParticularly effective in leukemia models.
Epirubicin Similar to DoxorubicinOften shows equivalent anti-tumor activity to doxorubicin at equimolar doses.[11]
Idarubicin HighDemonstrates potent anti-leukemic activity in vivo.
Cardiotoxicity

Cardiotoxicity is the most significant dose-limiting side effect of anthracyclines.[2][12] This toxicity is cumulative and can lead to irreversible heart damage.[2]

Table 4: Comparative Cardiotoxicity of Anthracyclines

AnthracyclineRelative CardiotoxicityNotes
Doxorubicin HighConsidered the benchmark for anthracycline-induced cardiotoxicity.[8]
Daunorubicin HighRisk of cardiotoxicity is a significant concern.[5]
Epirubicin Lower than DoxorubicinThe structural modification is believed to reduce its cardiotoxic potential, allowing for higher cumulative doses.[7][13]
Idarubicin Potentially lower than DoxorubicinSome studies suggest a reduced cardiotoxic profile compared to doxorubicin.[8]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][14]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[15]

  • Drug Treatment: The cells are then treated with various concentrations of the anthracycline and incubated for a further 48-72 hours.[16]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.[15]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[15]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[14]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vivo Anti-Tumor Efficacy Assessment in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the in vivo efficacy of anti-cancer drugs.[17][18]

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[18]

  • Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Drug Administration: Mice are randomized into control and treatment groups. The anthracycline is administered, typically intravenously, according to a predetermined dosing schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition or regression. Animal body weight and general health are also monitored as indicators of toxicity.

  • Data Analysis: Tumor volumes are plotted over time for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Assessment of Cardiotoxicity

Multiple methods are employed to assess anthracycline-induced cardiotoxicity in both preclinical and clinical settings.[12][19]

Methods:

  • Echocardiography: This is the most common non-invasive method used to assess cardiac function.[12] It measures parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and strain imaging to detect early signs of cardiac dysfunction.[20]

  • Cardiac Magnetic Resonance (CMR) Imaging: CMR is considered the gold standard for assessing left ventricular volume and function due to its high accuracy and reproducibility.[19] It can also detect myocardial edema and fibrosis.[2]

  • Cardiac Biomarkers: Blood levels of cardiac troponins (cTnI and cTnT) and B-type natriuretic peptide (BNP) are monitored.[12] Elevated levels of these biomarkers can indicate myocardial injury.

  • Histopathology (preclinical): In animal models, heart tissue is examined for signs of damage, such as cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.

Visualizing Mechanisms and Workflows

Anthracycline_Mechanism cluster_cell Cancer Cell Anthracycline Anthracycline DNA DNA Anthracycline->DNA Intercalation Topoisomerase II Topoisomerase II Anthracycline->Topoisomerase II Inhibition Mitochondrion Mitochondrion Anthracycline->Mitochondrion Redox Cycling Apoptosis Apoptosis DNA->Apoptosis Damage Topoisomerase II->Apoptosis DNA Strand Breaks ROS ROS Mitochondrion->ROS Generation ROS->Apoptosis Oxidative Stress

Caption: General mechanism of action of anthracyclines in cancer cells.

Preclinical_Workflow In_Vitro_Screening In Vitro Screening (Cytotoxicity, Mechanism of Action) Lead_Selection Lead Compound Selection In_Vitro_Screening->Lead_Selection In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Lead_Selection->In_Vivo_Efficacy Toxicity_Assessment Toxicity Assessment (Cardiotoxicity, Myelosuppression) In_Vivo_Efficacy->Toxicity_Assessment Pharmacokinetics Pharmacokinetic Studies Toxicity_Assessment->Pharmacokinetics IND_Enabling_Studies IND-Enabling Studies Pharmacokinetics->IND_Enabling_Studies

Caption: A typical preclinical workflow for the evaluation of a novel anthracycline.

Conclusion

While this compound remains an enigmatic member of the broader anthraquinone family, the well-characterized anthracyclines—Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin—continue to be mainstays in cancer chemotherapy. The choice of a specific agent is a complex decision, balancing anti-tumor efficacy against the risk of significant side effects, most notably cardiotoxicity. Epirubicin and Idarubicin represent efforts to mitigate this cardiotoxicity while retaining potent anti-cancer activity. Further research into novel anthracyclines and formulations is crucial to improve the therapeutic index of this important class of drugs. The potential of compounds like this compound can only be understood through rigorous preclinical evaluation, following workflows similar to those outlined in this guide.

References

A Comparative Guide to the Cytotoxicity of Doxorubicin and Ochracenomicin C

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, understanding the cytotoxic profiles of various compounds is paramount. This guide provides a detailed comparison of the well-established chemotherapeutic agent, doxorubicin, with the lesser-known natural product, Ochracenomicin C. While extensive data is available for doxorubicin, information regarding the cytotoxic properties of this compound against cancer cell lines is notably absent from publicly accessible scientific literature.

Doxorubicin: A Potent and Well-Characterized Cytotoxic Agent

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its potent anticancer effects stem from a multi-faceted mechanism of action that ultimately leads to cell death.

Quantitative Cytotoxicity Data for Doxorubicin

The cytotoxic efficacy of doxorubicin has been extensively documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a common measure of a drug's potency, varies depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7Breast Cancer~1Not Specified
K562LeukemiaNot SpecifiedNot Specified
HepG2Liver CancerNot SpecifiedNot Specified
SNU449Liver CancerNot SpecifiedNot Specified
Huh7Liver CancerNot SpecifiedNot Specified

Note: Specific IC50 values can vary between studies due to different experimental conditions. The data presented here is indicative of the general cytotoxic potency of doxorubicin.

Mechanisms of Doxorubicin-Induced Cytotoxicity

Doxorubicin exerts its cytotoxic effects through several primary mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, a process known as intercalation. This distorts the DNA structure and interferes with the function of topoisomerase II, an enzyme crucial for DNA replication and repair. The inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, a catastrophic event for the cell.[1][2][3]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive molecules called reactive oxygen species (ROS).[1][2][4] These ROS can damage cellular components, including lipids, proteins, and DNA, contributing to oxidative stress and inducing apoptosis.[4]

  • Induction of Apoptosis: The DNA damage and oxidative stress triggered by doxorubicin activate various signaling pathways that converge on the induction of apoptosis, or programmed cell death. This is a key mechanism by which doxorubicin eliminates cancer cells.[5][6][7][8][9]

Signaling Pathways in Doxorubicin-Induced Apoptosis

Several signaling pathways are implicated in doxorubicin-induced apoptosis. One notable pathway involves the activation of the p53 tumor suppressor protein. DNA damage triggers the activation of p53, which in turn can induce the expression of pro-apoptotic proteins, leading to caspase activation and cell death.[7][8]

Another significant pathway is the Notch signaling pathway. Studies have shown that doxorubicin treatment can increase the expression of components of the Notch pathway, and the Notch target HES1 is required for doxorubicin-driven apoptosis.[5][6]

Doxorubicin_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition ROS ROS Generation Doxorubicin->ROS Notch Notch Signaling Doxorubicin->Notch p53 p53 DNA->p53 Activation TopoisomeraseII->DNA Double-Strand Breaks ApoptoticGenes Pro-Apoptotic Genes p53->ApoptoticGenes Transcription HES1 HES1 HES1->ApoptoticGenes Caspases Caspase Activation ApoptoticGenes->Caspases ROS->DNA Damage ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis Notch->HES1

Doxorubicin-induced apoptosis signaling pathways.

This compound: An Antibiotic with Unknown Cytotoxic Potential

This compound is a member of the benz[a]anthraquinone class of antibiotics, isolated from the bacterium Amicolatopsis sp.

Quantitative Cytotoxicity Data for this compound

Currently, there is no publicly available scientific literature detailing the cytotoxic effects of this compound on any cancer cell lines. The initial discovery paper focused on its antibacterial and antifungal properties.

Mechanism of Action of this compound

The mechanism of action of this compound, particularly concerning any potential anticancer activity, has not been elucidated. As a benz[a]anthraquinone, it shares a core chemical structure with other compounds that have demonstrated biological activity, but specific experimental data for this compound is lacking.

Experimental Protocols

The following are generalized protocols for key experiments used to assess cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Compound Start->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate Add_MTT->Incubate Add_Solubilizer Add Solubilizing Agent Incubate->Add_Solubilizer Measure Measure Absorbance Add_Solubilizer->Measure End Analyze Data (Calculate IC50) Measure->End

Workflow for a typical MTT cell viability assay.

Conclusion

This guide highlights a significant disparity in the available scientific knowledge between doxorubicin and this compound. Doxorubicin is a cornerstone of chemotherapy with well-defined cytotoxic mechanisms and a vast body of supporting experimental data. In stark contrast, this compound remains an obscure antibiotic with no published data on its cytotoxic or anticancer properties. Further research is required to determine if this compound possesses any cytotoxic activity against cancer cells and to elucidate its potential mechanism of action. Until such studies are conducted, a direct comparison of the cytotoxicity of these two compounds is not possible.

References

Unveiling the Cellular Target of Ochracenomicin C: A Comparative Guide to Bacterial Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ochracenomicin C, a member of the benz[a]anthraquinone class of antibiotics, has demonstrated notable activity against Gram-positive bacteria. However, its precise molecular target within the bacterial cell remains to be elucidated. This guide provides a comprehensive framework for the identification and validation of this compound's target, comparing its hypothetical profile with established antibacterial agents. Detailed experimental protocols and data presentation are included to facilitate further research in this area.

Comparative Analysis of Antibacterial Agents

To provide context for the potential efficacy and mechanism of this compound, the following table summarizes the properties of well-characterized antibiotics. Minimum Inhibitory Concentration (MIC) values are provided for representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

AntibioticClassKnown Bacterial Target(s)MIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound (Hypothetical) Benz[a]anthraquinoneDNA Gyrase / Topoisomerase IV--
CiprofloxacinFluoroquinoloneDNA Gyrase, Topoisomerase IV[1][2][3]0.25 - 10.015 - 1
NovobiocinAminocoumarinDNA Gyrase (GyrB subunit)[4]0.06 - 0.516 - 128
VancomycinGlycopeptidePeptidoglycan synthesis (D-Ala-D-Ala terminus)0.5 - 2>128
RifampicinRifamycinDNA-dependent RNA polymerase0.004 - 0.034 - 32
Penicillin Gβ-LactamPenicillin-binding proteins (transpeptidases)0.015 - 0.12>128

Proposed Target for this compound: DNA Gyrase and Topoisomerase IV

Based on the structural similarity of this compound to other quinone-containing antibiotics, we hypothesize that its primary targets in bacterial cells are the type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs.[4][5] Anthraquinones have been shown to inhibit bacterial DNA gyrase.[6][7]

Experimental Workflow for Target Identification and Validation

The following diagram outlines a comprehensive strategy for identifying and validating the cellular target of this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism of Action A Synthesis of this compound Affinity Probe C Affinity Chromatography A->C B Bacterial Cell Culture and Lysis B->C D Elution of Bound Proteins C->D E LC-MS/MS Analysis and Protein Identification D->E F Genetic Validation: Knockout/Knockdown of Candidate Genes E->F H Biochemical Validation: In vitro Enzyme Inhibition Assays E->H G Phenotypic Analysis: MIC Determination of Mutant Strains F->G I Confirmation of Target Engagement in vivo G->I H->I J DNA Supercoiling/Relaxation Assays I->J K Analysis of DNA Damage (e.g., Comet Assay) I->K L Elucidation of Resistance Mechanisms I->L

Caption: A stepwise workflow for the identification and validation of the bacterial target of this compound.

Hypothetical Mechanism of Action: Inhibition of DNA Replication

The diagram below illustrates the proposed mechanism by which this compound may inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication.

G cluster_0 DNA Replication Fork cluster_1 Inhibition by this compound cluster_2 Cellular Consequences Replication Fork Positive_Supercoils Positive Supercoiling Replication Fork->Positive_Supercoils generates Decatenation Decatenation of Daughter Chromosomes Replication Fork->Decatenation requires Topoisomerase_IV Topoisomerase IV DNA_Gyrase DNA_Gyrase Positive_Supercoils->DNA_Gyrase removed by Decatenation->Topoisomerase_IV mediated by Ochracenomicin_C This compound Inhibition_Gyrase Inhibition Ochracenomicin_C->Inhibition_Gyrase Inhibition_TopoIV Inhibition Ochracenomicin_C->Inhibition_TopoIV Replication_Stalled DNA Replication Stalled Inhibition_Gyrase->Replication_Stalled Inhibition_Gyrase->DNA_Gyrase inhibits Inhibition_TopoIV->Topoisomerase_IV inhibits Inhibition_TopoIV->Replication_Stalled DNA_Damage DNA Damage Replication_Stalled->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action of this compound via inhibition of bacterial type II topoisomerases.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments outlined in the workflow.

Synthesis of this compound Affinity Probe

Objective: To chemically modify this compound to allow for its immobilization on a solid support for affinity chromatography.

Protocol:

  • Functionalization of this compound: Introduce a linker arm with a reactive functional group (e.g., a primary amine or carboxylic acid) at a position on the this compound molecule that is predicted not to interfere with its biological activity. This often requires structure-activity relationship (SAR) studies.

  • Activation of Affinity Matrix: Use a pre-activated chromatography resin (e.g., NHS-activated sepharose beads).

  • Coupling Reaction: Incubate the functionalized this compound with the activated resin according to the manufacturer's instructions to form a stable covalent bond.

  • Blocking of Unreacted Sites: Block any remaining active sites on the resin using a small molecule like ethanolamine to prevent non-specific protein binding.

  • Washing: Thoroughly wash the resin to remove any unreacted compound and blocking agent.

Affinity Chromatography and Mass Spectrometry

Objective: To isolate and identify bacterial proteins that bind to this compound.

Protocol:

  • Bacterial Cell Lysis:

    • Grow a large culture of the target bacterium (e.g., Staphylococcus aureus) to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Resuspend the cell pellet in lysis buffer containing protease inhibitors.[8][9]

    • Lyse the cells using a suitable method such as sonication or a French press.[10][11]

    • Clarify the lysate by centrifugation to remove cell debris.[9]

  • Affinity Chromatography:

    • Equilibrate the this compound-coupled resin with lysis buffer.

    • Incubate the clarified bacterial lysate with the resin to allow for binding of target proteins.

    • Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins using a competitive eluent (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification by LC-MS/MS:

    • Resolve the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a bacterial protein database.

Genetic Validation of Candidate Targets

Objective: To confirm that the identified proteins are the true cellular targets of this compound.

Protocol:

  • Construction of Mutant Strains:

    • Create knockout or knockdown mutants of the genes encoding the candidate target proteins in the bacterium of interest using techniques like homologous recombination or CRISPR-Cas9.

  • Phenotypic Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of this compound against the wild-type and mutant strains.

    • A significant increase in the MIC for a mutant strain compared to the wild-type suggests that the mutated gene product is a target of the antibiotic.

Biochemical Validation of Target Inhibition

Objective: To directly demonstrate the inhibitory effect of this compound on the activity of the purified candidate target protein.

Protocol (Example: DNA Gyrase Supercoiling Assay):

  • Purification of Target Enzyme: Overexpress and purify the candidate target protein (e.g., DNA gyrase) from E. coli.

  • Inhibition Assay:

    • Set up a reaction mixture containing the purified enzyme, its DNA substrate (relaxed plasmid DNA), ATP, and varying concentrations of this compound.[12][13][14][15]

    • Incubate the reaction to allow for the enzymatic reaction (DNA supercoiling).

    • Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

    • Inhibition of the enzyme by this compound will result in a decrease in the amount of supercoiled DNA compared to the control.[16]

  • Determination of IC50: Calculate the concentration of this compound that causes 50% inhibition of the enzyme's activity (IC50).

Western Blotting for Target Engagement

Objective: To confirm that this compound interacts with the target protein in vivo.

Protocol:

  • Sample Preparation: Treat bacterial cultures with and without this compound. Lyse the cells and prepare protein extracts.[17][18]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[19][20][21]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[19]

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20][21]

  • Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.[18] A change in the level or modification state of the target protein in the presence of this compound can indicate target engagement.

This comprehensive guide provides a strategic approach for the elucidation of the molecular target of this compound. By combining affinity-based proteomics with genetic and biochemical validation methods, researchers can confidently identify the mechanism of action of this promising antibacterial compound, paving the way for its further development as a therapeutic agent.

References

Validating the Antibacterial Target of Ochracenomicin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ochracenomicin C, a member of the benz[a]anthraquinone class of antibiotics, has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Understanding its precise mechanism of action is crucial for its development as a therapeutic agent. This guide provides a comparative overview of potential antibacterial targets for this compound, based on evidence from related quinone and anthraquinone antibiotics, and outlines the experimental methodologies required for target validation.

Potential Antibacterial Targets and Mechanisms of Action

While direct target validation studies for this compound are not extensively published, the broader classes of quinone and anthraquinone antibiotics are known to exert their antibacterial effects through several key mechanisms. These potential targets for this compound are summarized below, with supporting data from analogous compounds.

Primary Putative Targets:

  • DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are responsible for managing DNA topology during replication, transcription, and repair. Inhibition of these enzymes leads to DNA damage and cell death. Many quinolone antibiotics, which share structural similarities with benz[a]anthraquinones, are well-established inhibitors of DNA gyrase and topoisomerase IV. Some anthraquinones have also been shown to inhibit these enzymes. For instance, the anthraquinone rugulosin A has been identified as an inhibitor of Mycobacterium tuberculosis DNA gyrase[1].

  • Bacterial Protein Synthesis: The ribosome is a frequent target for antibiotics. Inhibition of protein synthesis halts bacterial growth and proliferation. Certain anthraquinone derivatives have been found to inhibit bacterial translation[2][3][4].

Secondary and Other Potential Mechanisms:

  • Cell Wall Synthesis Inhibition: Disruption of the bacterial cell wall integrity can lead to cell lysis. Some anthraquinones have been reported to interfere with cell wall synthesis[5][6].

  • Disruption of Redox Processes: The quinone moiety can participate in redox cycling, generating reactive oxygen species that can damage cellular components.

Comparative Analysis of Antibacterial Activity

The following tables summarize the antibacterial activity of this compound and related compounds, as well as the inhibitory activity of compounds against putative targets.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Various Bacterial Strains

CompoundStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Helicobacter pylori (MIC µg/mL)Reference
This compound Data not availableData not availableData not available
YM-181741 (benz[a]anthraquinone)Not reportedNot reported0.2[7]
Brasiliquinone A (benz[a]anthraquinone)Active (Gram-positive)Inactive (Gram-negative)Not reported[8]
Brasiliquinone B (benz[a]anthraquinone)Active (Gram-positive)Inactive (Gram-negative)Not reported[8]
Brasiliquinone C (benz[a]anthraquinone)Active (Gram-positive)Inactive (Gram-negative)Not reported[8]
Rugulosin A (anthraquinone)1.0-2.08.25-66.0Not reported[1]
Anthracimycin< 0.25 (MRSA)>64Not reported[9]

Table 2: Inhibitory Activity (IC50) of Related Compounds against Putative Targets

CompoundTarget EnzymeIC50 (µM)Reference
EN-7 (DNA Gyrase Inhibitor)E. coli DNA Gyrase1.75[10]
EN-7 (DNA Gyrase Inhibitor)E. coli Topoisomerase IV0.89[10]
Benzothiazole Inhibitor (7a)S. aureus DNA Gyrase<0.01[11]
Benzothiazole Inhibitor (7a)S. aureus Topoisomerase IV<0.01[11]
Quinolone AnalogsM. tuberculosis DNA Gyrase10.0 (µg/mL)[12]

Experimental Protocols for Target Validation

Validating the specific antibacterial target of this compound requires a series of well-defined experiments. Below are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into a suitable broth medium and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (e.g., an optical density at 600 nm of 0.4-0.6).

    • Dilute the bacterial culture to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the appropriate test medium.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include positive (bacteria without antibiotic) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

    • Alternatively, absorbance can be measured using a microplate reader.

DNA Gyrase and Topoisomerase IV Inhibition Assays

Objective: To determine if this compound inhibits the enzymatic activity of DNA gyrase and topoisomerase IV.

A. DNA Gyrase Supercoiling Assay:

  • Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., ciprofloxacin) and a negative control (no inhibitor).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

  • Quantification: Densitometry can be used to quantify the different DNA forms and calculate the IC50 value.

B. Topoisomerase IV Decatenation Assay:

  • Reaction Mixture: Prepare a reaction mixture containing purified topoisomerase IV, catenated kinetoplast DNA (kDNA), ATP, and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Incubation: Incubate at 37°C.

  • Analysis: Analyze the products by agarose gel electrophoresis. Inhibition of decatenation will result in the persistence of the high-molecular-weight kDNA network.

In Vitro Protein Synthesis Inhibition Assay

Objective: To assess the effect of this compound on bacterial protein synthesis.

Protocol (Cell-Free Translation System):

  • System Components: Utilize a commercially available or in-house prepared bacterial S30 extract containing ribosomes, tRNAs, amino acids, and other necessary factors for translation.

  • Reporter Gene: Use a template DNA or mRNA encoding a reporter protein (e.g., luciferase or β-galactosidase).

  • Inhibitor Addition: Add different concentrations of this compound to the translation reactions. Include a known protein synthesis inhibitor (e.g., chloramphenicol) as a positive control.

  • Incubation: Incubate the reactions under conditions that support protein synthesis.

  • Measurement of Protein Synthesis: Quantify the amount of reporter protein produced using a suitable assay (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase). A decrease in reporter protein levels indicates inhibition of protein synthesis.

Visualizing Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_mic MIC Determination cluster_target Target-Based Assays cluster_outcome Outcome mic1 Prepare Bacterial Inoculum mic2 Serial Dilution of this compound mic1->mic2 mic3 Inoculation & Incubation mic2->mic3 mic4 Determine MIC mic3->mic4 gyrase DNA Gyrase Supercoiling Assay mic4->gyrase Proceed if active topoIV Topoisomerase IV Decatenation Assay mic4->topoIV Proceed if active protein Protein Synthesis Inhibition Assay mic4->protein Proceed if active validated_target Validated Antibacterial Target gyrase->validated_target Positive Result topoIV->validated_target Positive Result protein->validated_target Positive Result

Caption: Workflow for validating the antibacterial target of this compound.

DNA_Gyrase_Inhibition cluster_components Reaction Components gyrase DNA Gyrase reaction Incubation at 37°C gyrase->reaction dna Relaxed Plasmid DNA dna->reaction atp ATP atp->reaction buffer Reaction Buffer buffer->reaction inhibitor This compound (Test Compound) inhibitor->reaction analysis Agarose Gel Electrophoresis reaction->analysis result Inhibition of Supercoiling analysis->result

Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.

Protein_Synthesis_Inhibition_Pathway ribosome Bacterial Ribosome (70S) initiation Initiation ribosome->initiation mrna mRNA Template mrna->initiation trna Aminoacyl-tRNA elongation Elongation trna->elongation initiation->elongation termination Termination elongation->termination protein Functional Protein termination->protein ochracenomicin This compound ochracenomicin->initiation Inhibits? ochracenomicin->elongation Inhibits? ochracenomicin->termination Inhibits?

Caption: Potential inhibition points of this compound in bacterial protein synthesis.

Conclusion

While the precise molecular target of this compound remains to be definitively elucidated, comparative analysis with related benz[a]anthraquinone and anthraquinone antibiotics strongly suggests that DNA gyrase, topoisomerase IV, and the bacterial ribosome are primary candidates. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically validate these potential targets. Successful identification of the specific target and mechanism of action will be a critical step in advancing this compound through the drug development pipeline and addressing the growing challenge of antibiotic resistance. Further studies, including in vivo efficacy models, are warranted to fully characterize the therapeutic potential of this promising antibiotic.

References

The Untapped Potential of Ochracenomicin C: A Framework for Investigating Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Published Data on Ochracenomicin C in Combination Therapy

A thorough review of existing scientific literature reveals a significant gap in the understanding of this compound, a benz[a]anthraquinone antibiotic first identified in 1995.[1] While its initial discovery characterized it as having activity against Gram-positive and Gram-negative bacteria, as well as Candida albicans, there is currently no published research available on its use in combination with other known antibiotics.[1] Consequently, no experimental data exists to support a direct comparison of this compound combination therapy with other therapeutic alternatives.

This guide, therefore, serves as a proposed framework for researchers and drug development professionals. It outlines the standard methodologies and data presentation formats that would be necessary to evaluate the synergistic potential of this compound. The subsequent sections provide detailed, albeit hypothetical, experimental protocols, data interpretation guides, and conceptual diagrams to steer future research in this promising area. The principles of antibiotic combination therapy, which aim to broaden the antibacterial spectrum, achieve synergistic effects, and reduce the emergence of resistance, form the foundation of this proposed investigation.[2]

Hypothetical Efficacy of this compound Combination Therapy: A Comparative Overview

To investigate the potential of this compound, its efficacy would need to be tested against a panel of clinically relevant, multidrug-resistant bacteria. The primary goal would be to identify synergistic interactions that result in enhanced bacterial killing at lower, safer concentrations of each drug. A standard method for this is the checkerboard assay, which can determine the Fractional Inhibitory Concentration Index (FICI).

Table 1: Hypothetical Checkerboard Assay Results for this compound Combinations against Multidrug-Resistant Pseudomonas aeruginosa

Antibiotic CombinationMIC of Drug A Alone (µg/mL)MIC of Drug B Alone (µg/mL)MIC of Drug A in Combination (µg/mL)MIC of Drug B in Combination (µg/mL)FICIInterpretation
This compound (A) + Meropenem (B)1632440.375Synergy
This compound (A) + Ciprofloxacin (B)168841.0Indifference
This compound (A) + Gentamicin (B)16420.50.25Strong Synergy
This compound (A) + Colistin (B)1621612.0Antagonism

Note: The data presented in this table is purely hypothetical and for illustrative purposes. FICI is calculated as (MIC of Drug A in Combination / MIC of Drug A Alone) + (MIC of Drug B in Combination / MIC of Drug B Alone). An FICI of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates indifference, and ≥ 4 indicates antagonism.

Essential Experimental Protocols

To generate the data required for a comprehensive evaluation, the following experimental protocols are fundamental.

Checkerboard Microdilution Assay

This assay is the gold standard for assessing antibiotic synergy in vitro.

Objective: To determine the minimum inhibitory concentrations (MICs) of this compound and a known antibiotic, both alone and in combination, to calculate the FICI.

Methodology:

  • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate along the y-axis.

  • Prepare a twofold serial dilution of the partner antibiotic (e.g., Meropenem) along the x-axis.

  • The final plate will contain a gradient of concentrations for both antibiotics.

  • Inoculate each well with a standardized bacterial suspension (e.g., P. aeruginosa at ~5 x 10^5 CFU/mL).

  • Include wells with each drug alone as controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FICI to determine synergy, indifference, or antagonism.

Time-Kill Kinetic Assay

This assay validates the findings of the checkerboard assay and provides a dynamic view of the bactericidal or bacteriostatic effects over time.

Objective: To assess the rate of bacterial killing by this compound in combination with another antibiotic over a 24-hour period.

Methodology:

  • Prepare culture tubes with a standardized bacterial inoculum in a suitable broth medium.

  • Add antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC) based on the checkerboard results. Test each drug alone and in combination.

  • Include a growth control tube without any antibiotic.

  • Incubate all tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot and plate on agar to determine the viable bacterial count (CFU/mL).

  • Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizing the Path to Discovery

Diagrams are essential for illustrating complex biological processes and experimental designs.

Synergy_Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Confirmation & Dynamics cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Preclinical Evaluation A Select Panel of Multidrug-Resistant Bacteria B Primary Screening: Checkerboard Assays A->B C Calculate Fractional Inhibitory Concentration Index (FICI) B->C D Identify Synergistic Hits (FICI <= 0.5) C->D E Confirmation: Time-Kill Kinetic Assays D->E F Assess Rate of Bactericidal Activity E->F G Investigate Mechanism of Synergy F->G H Gene Expression Analysis (e.g., RNA-seq) G->H I Metabolic Pathway Analysis G->I J In Vivo Efficacy Studies (e.g., Murine Infection Model) H->J I->J K Toxicity Assessment J->K L Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling J->L

Caption: A conceptual workflow for the evaluation of antibiotic synergy.

Bacterial_Targets cluster_cell Bacterial Cell cluster_antibiotics Potential Synergistic Partners for this compound membrane Cell Membrane wall Cell Wall (Peptidoglycan Synthesis) ribosome Ribosome (Protein Synthesis) dna DNA/RNA Synthesis folate Folic Acid Metabolism beta_lactams Beta-Lactams (e.g., Meropenem) beta_lactams->wall aminoglycosides Aminoglycosides (e.g., Gentamicin) aminoglycosides->ribosome quinolones Quinolones (e.g., Ciprofloxacin) quinolones->dna polymyxins Polymyxins (e.g., Colistin) polymyxins->membrane sulfonamides Sulfonamides sulfonamides->folate ochracenomicin This compound (Hypothetical Target) ochracenomicin->wall Possible Target? ochracenomicin->dna Possible Target?

Caption: Potential bacterial targets for synergistic antibiotic action.

Conclusion and Future Directions

While the synergistic potential of this compound remains unexplored, this guide provides a clear and structured path for its investigation. The benz[a]anthraquinone scaffold suggests a mechanism of action that could be distinct from many existing antibiotic classes, making it a compelling candidate for combination therapy against multidrug-resistant pathogens. Future research should prioritize the systematic in vitro screening of this compound against a diverse library of antibiotics, followed by mechanistic studies and in vivo validation of any identified synergistic pairs. Such a program is essential to unlock the therapeutic potential of this novel antibiotic and address the growing crisis of antimicrobial resistance.

References

Comparative Transcriptomics of Ochracenomicin C-Treated Bacteria: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific transcriptomic studies on Ochracenomicin C-treated bacteria are not publicly available. This guide therefore presents a hypothetical comparative transcriptomics study, using this compound as the primary agent of interest. The experimental data and affected pathways are illustrative, based on the known effects of similar antibiotic classes, to provide a framework for future research.

This compound, a member of the benz[a]anthraquinone family of antibiotics, has demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus[1]. The mechanism of action for many quinone-containing antibiotics involves the generation of reactive oxygen species (ROS) and potential interference with DNA replication, which induces significant stress responses within the bacterial cell[2]. Understanding the global transcriptomic shifts in response to this compound is crucial for elucidating its precise mechanism and identifying potential resistance pathways.

This guide outlines a comparative transcriptomic analysis of Staphylococcus aureus treated with a sub-inhibitory concentration of this compound, benchmarked against both an untreated control and the well-characterized antibiotic, Ciprofloxacin.

Hypothetical Data Presentation: Differentially Expressed Genes (DEGs)

The following table summarizes hypothetical data from an RNA-Seq experiment, highlighting key genes that would be differentially expressed in S. aureus following a 60-minute exposure to this compound and Ciprofloxacin. The selection of these genes is based on common bacterial responses to antibiotic-induced stress, such as DNA damage, oxidative stress, and metabolic adjustments[3][4].

GeneFunctionFold Change (this compound vs. Control)Fold Change (Ciprofloxacin vs. Control)p-value (this compound)p-value (Ciprofloxacin)
recADNA repair and SOS response8.210.5<0.001<0.001
lexASOS response repressor7.59.8<0.001<0.001
katACatalase (Oxidative stress)6.11.5<0.0010.045
sodASuperoxide dismutase5.81.2<0.0010.05
rpoSGeneral stress response sigma factor4.52.1<0.0050.03
gyrADNA gyrase subunit A1.2-3.50.05<0.001
fabHFatty acid biosynthesis-3.8-1.9<0.0010.02
sdhCSuccinate dehydrogenase-2.5-1.5<0.010.04
purAPurine biosynthesis-2.9-4.2<0.01<0.001

Experimental Protocols

A detailed methodology is critical for reproducible transcriptomic studies. The following protocol outlines the key steps for a comparative RNA-Seq analysis.

1. Bacterial Strains and Culture Conditions:

  • Staphylococcus aureus (e.g., ATCC 25923) is grown in Mueller-Hinton Broth (MHB) at 37°C with shaking at 200 rpm.

  • Cultures are grown to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4).

  • The culture is then divided into three sub-cultures for treatment:

    • Control (no antibiotic).

    • This compound (at 0.5x Minimum Inhibitory Concentration - MIC).

    • Ciprofloxacin (at 0.5x MIC).

  • All cultures are incubated for a further 60 minutes under the same conditions. Three biological replicates should be prepared for each condition.

2. RNA Extraction and Purification:

  • Bacterial cells are harvested by centrifugation at 4°C.

  • Total RNA is extracted using a hot-phenol method or a commercial kit (e.g., RNeasy Kit, Qiagen), which efficiently lyses Gram-positive cells.

  • To eliminate genomic DNA contamination, an on-column DNase I digestion is performed.

  • RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer to ensure high purity and integrity.

3. Ribosomal RNA (rRNA) Depletion and Library Preparation:

  • Since bacterial RNA consists of >90% rRNA, ribosomal RNA is depleted using a commercial kit (e.g., Ribo-Zero rRNA Removal Kit) to enrich for messenger RNA (mRNA)[5].

  • The rRNA-depleted RNA is then used to construct sequencing libraries. This involves RNA fragmentation, reverse transcription to cDNA, and the ligation of sequencing adapters[5].

  • Strand-specific library preparation is recommended to preserve information about the direction of transcription.

4. RNA Sequencing (RNA-Seq):

  • The prepared libraries are sequenced on an Illumina platform (e.g., HiSeq or NovaSeq) to generate a sufficient number of reads (e.g., 20-30 million reads per sample) for robust statistical analysis.

5. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Alignment: The cleaned reads are mapped to the S. aureus reference genome using an aligner such as STAR or Bowtie2.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. A tool like DESeq2 or edgeR is used to identify differentially expressed genes between the treated and control groups, calculating fold changes and statistical significance (p-values)[5][6].

  • Functional Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed to identify the biological processes and pathways that are significantly affected by the antibiotic treatments[3].

Visualizations

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling cascade initiated by this compound in S. aureus. Based on its anthraquinone structure, it is proposed to induce oxidative stress through the generation of Reactive Oxygen Species (ROS), which in turn activates key stress response regulators.

OchracenomicinC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OchracenomicinC This compound ROS ROS Generation OchracenomicinC->ROS DNA_Damage DNA Damage ROS->DNA_Damage Oxidative_Stress Oxidative Stress Response (rpoS) ROS->Oxidative_Stress Metabolism_Shift Metabolic Shift ROS->Metabolism_Shift SOS_Response SOS Response (recA, lexA) DNA_Damage->SOS_Response Survival Cell Survival / Adaptation SOS_Response->Survival Oxidative_Stress->Survival Metabolism_Shift->Survival

Caption: Hypothetical signaling pathway of this compound-induced stress in bacteria.

Experimental Workflow

The following diagram outlines the complete experimental workflow for the comparative transcriptomic analysis.

Transcriptomics_Workflow Culture 1. Bacterial Culture (S. aureus) Treatment 2. Antibiotic Treatment (Control, this compound, Ciprofloxacin) Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction QC1 4. RNA Quality Control (Purity & Integrity) RNA_Extraction->QC1 rRNA_Depletion 5. rRNA Depletion QC1->rRNA_Depletion Library_Prep 6. Library Preparation rRNA_Depletion->Library_Prep Sequencing 7. RNA Sequencing (Illumina) Library_Prep->Sequencing QC2 8. Read Quality Control (Trimming) Sequencing->QC2 Alignment 9. Genome Alignment QC2->Alignment DEG_Analysis 10. Differential Gene Expression Analysis Alignment->DEG_Analysis Functional_Analysis 11. Functional & Pathway Enrichment Analysis DEG_Analysis->Functional_Analysis

References

The Quest for Potency: Unraveling the Structure-Activity Relationship of Ochracenomicin C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Ochracenomicin C, a member of the benz[a]anthraquinone class of antibiotics, was first isolated from Amicolatopsis sp. alongside its congeners, Ochracenomicin A and B.[1] These compounds exhibit activity against Gram-positive bacteria and Candida albicans.[1] The core benz[a]anthraquinone scaffold is a recognized pharmacophore in a variety of biologically active molecules, including other antibiotics and anticancer agents. Understanding how modifications to this core and its peripheral functional groups impact efficacy is crucial for designing more potent and selective therapeutic agents.

Comparative Analysis of Related Anthracycline Antibiotics

To build a foundational understanding, we can look at the SAR of related compounds like tetracenomycin C and elloramycin. Studies on these molecules have revealed critical insights into the role of specific functional groups in their biological activity. For instance, derivatization of elloramycin has shown that modifications at the glycosylation site and methylation of hydroxyl groups can significantly alter cytotoxic activity against leukemia cells.[2] Furthermore, studies on tetracenomycin X congeners have highlighted the crucial role of the 4-OH group in ribosome binding, with its modification leading to a complete loss of antimicrobial and protein synthesis inhibition activity.[3]

This suggests that for this compound, the hydroxyl groups and any potential glycosylation patterns are likely key determinants of its biological activity. Modifications to these sites could influence target binding, cellular uptake, and overall potency.

Hypothetical Structure-Activity Relationship of this compound

Based on the broader understanding of anthraquinone and anthracycline antibiotics, we can propose a hypothetical SAR for this compound, focusing on key structural features:

  • The Benz[a]anthraquinone Core: This planar aromatic system is likely essential for intercalation into DNA or binding to target enzymes. Modifications that disrupt this planarity would be expected to decrease activity.

  • Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic core are critical. As seen in related compounds, these groups can form key hydrogen bonds with biological targets. Methylation or removal of these groups would likely modulate activity.

  • The Carboxylic Acid Moiety: The presence of a carboxylic acid group in this compound is a distinguishing feature. This group could play a significant role in solubility, cell permeability, and interaction with target proteins. Esterification or amidation of this group would be a key area for analog synthesis and testing.

  • Side Chains: Although this compound itself has a relatively simple structure, the addition of various side chains, particularly those containing amino or glycosidic moieties, could dramatically enhance its biological profile, as is common with other anthracycline antibiotics.

Experimental Data on Related Compounds

To illustrate the impact of structural modifications in related compound classes, the following table summarizes the activity of some tetracenomycin and elloramycin derivatives.

CompoundKey Structural ModificationBiological Activity (IC50)Target Cell LineReference
ElloramycinParent CompoundNot specifiedL1210 leukemia cells[2]
IsoelloramycinTransglycosylation productNot specifiedL1210 leukemia cells[2]
8-O-methylelloramycinoneMethylation of hydroxyl groupMost active derivativeL1210 leukemia cells[2]
Tetracenomycin XParent CompoundPotent inhibitorProtein synthesis[3]
6-hydroxytetracenomycin XAddition of hydroxyl groupLower antimicrobial and cytotoxic activityNot specified[3]
O4-Me-Tcm C (TcmX isomer)Isomerization and methylationCompletely inactiveNot specified[3]

This data underscores the sensitivity of biological activity to subtle structural changes within this class of molecules.

Experimental Protocols

To evaluate the efficacy of novel this compound analogs, standardized experimental protocols are essential. A typical workflow for assessing cytotoxicity would involve the following:

MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound has not been elucidated, many anthracycline antibiotics are known to exert their effects through a combination of DNA intercalation and inhibition of topoisomerase II. A hypothetical signaling pathway leading to apoptosis is depicted below.

Ochracenomicin_C_Proposed_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Ochracenomicin_C Ochracenomicin_C Ochracenomicin_C_in This compound Ochracenomicin_C->Ochracenomicin_C_in Cellular Uptake DNA DNA Ochracenomicin_C_in->DNA Intercalation Topoisomerase_II Topoisomerase II Ochracenomicin_C_in->Topoisomerase_II Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage p53 p53 DNA_Damage->p53 Activation Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed mechanism of this compound inducing apoptosis.

Experimental Workflow for SAR Studies

A systematic approach is required to elucidate the SAR of this compound. The following workflow outlines the key steps.

SAR_Workflow Start Start: this compound Analog_Synthesis Analog Synthesis (e.g., esterification, amidation) Start->Analog_Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Analog_Synthesis->In_Vitro_Screening Identify_Hits Active Analogs Identified? In_Vitro_Screening->Identify_Hits Identify_Hits->Analog_Synthesis No, Redesign Lead_Optimization Lead Optimization Identify_Hits->Lead_Optimization Yes Mechanism_Studies Mechanism of Action Studies Lead_Optimization->Mechanism_Studies In_Vivo_Testing In Vivo Testing Mechanism_Studies->In_Vivo_Testing End End: Drug Candidate In_Vivo_Testing->End

Caption: Workflow for the structure-activity relationship study of this compound analogs.

References

A Comparative Guide to the Cross-Resistance Profile of Ochracenomicin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental studies on the cross-resistance of Ochracenomicin C are not available in the current body of scientific literature. This guide provides a comparative analysis based on the known mechanisms of action of the broader class of benz[a]anthraquinone antibiotics and established principles of antibiotic cross-resistance. The cross-resistance patterns described herein are therefore hypothetical and require experimental validation.

This compound is a member of the benz[a]anthraquinone family of antibiotics.[1] While specific data on its cross-resistance is lacking, an understanding of the mechanisms of action for anthraquinones and common bacterial resistance strategies allows for informed hypotheses about its potential cross-resistance profile. Anthraquinones are known to exert their antibacterial effects through various mechanisms, including the inhibition of biofilm formation, disruption of the cell wall, and interference with nucleic acid and protein synthesis, as well as energy metabolism.[2][3]

This guide will explore potential cross-resistance scenarios between this compound and other antibiotic classes, focusing on shared resistance mechanisms.

Hypothetical Cross-Resistance of this compound with Other Antibiotic Classes

A primary mechanism driving cross-resistance to multiple antibiotic classes is the overexpression of multidrug efflux pumps.[4][5][6][7] These pumps can expel a wide variety of structurally diverse compounds from the bacterial cell, reducing the intracellular concentration of the antibiotic to sub-therapeutic levels. It is plausible that this compound, as an anthraquinone, could be a substrate for one or more of these pumps. Bacteria that have developed resistance to other antibiotics through the upregulation of such pumps may consequently exhibit cross-resistance to this compound.

The following table outlines potential cross-resistance patterns based on this hypothesis.

Antibiotic ClassExample(s)Shared Resistance MechanismPotential for Cross-Resistance with this compound
Fluoroquinolones Ciprofloxacin, LevofloxacinOverexpression of Resistance-Nodulation-Division (RND) family efflux pumps (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa).[4][8]High: Bacteria with upregulated RND pumps are likely to show reduced susceptibility to this compound.
Tetracyclines Tetracycline, DoxycyclineEfflux pumps (e.g., TetA, TetK) and ribosomal protection proteins. Some RND pumps can also extrude tetracyclines.[9]Moderate to High: Cross-resistance is likely if resistance is mediated by a broad-spectrum efflux pump.
Macrolides Erythromycin, AzithromycinEfflux pumps (e.g., MacA/MacB) and target site modification (methylation of 23S rRNA). Some RND pumps also recognize macrolides.[4]Moderate: Cross-resistance is possible if mediated by a shared efflux system.
Aminoglycosides Gentamicin, KanamycinEnzymatic modification and efflux pumps. The AdeABC pump in A. baumannii confers resistance to aminoglycosides.[4]Moderate: Possible in bacteria overexpressing specific broad-spectrum efflux pumps.
β-Lactams Penicillins, CephalosporinsPrimarily enzymatic degradation by β-lactamases. However, some efflux pumps contribute to resistance.[5]Low to Moderate: Cross-resistance is less likely unless a broad-spectrum efflux pump is the primary resistance mechanism.

Experimental Protocols

To validate the hypothetical cross-resistance patterns for this compound, the following experimental protocols would be essential:

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the MIC of this compound and a panel of comparator antibiotics against a collection of bacterial strains with well-characterized resistance mechanisms.

  • Methodology:

    • Prepare a series of two-fold serial dilutions of this compound and other antibiotics in appropriate broth media (e.g., Mueller-Hinton broth).

    • Inoculate each dilution with a standardized suspension of the test bacteria (approximately 5 x 10^5 CFU/mL).

    • Include positive (no antibiotic) and negative (no bacteria) growth controls.

    • Incubate the microtiter plates or tubes at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • A significant increase in the MIC of this compound for a strain known to be resistant to another antibiotic would suggest cross-resistance.

2. Efflux Pump Inhibition Assay:

  • Objective: To determine if the resistance to this compound is mediated by efflux pumps.

  • Methodology:

    • Determine the MIC of this compound against a resistant bacterial strain in the presence and absence of a known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN).

    • Perform the MIC assay as described above, with a fixed, sub-inhibitory concentration of the EPI added to a parallel set of serial dilutions.

    • A significant reduction (typically four-fold or greater) in the MIC of this compound in the presence of the EPI would indicate that resistance is at least partially due to efflux pump activity.[8]

3. Gene Expression Analysis:

  • Objective: To quantify the expression levels of known efflux pump genes in bacterial strains exposed to sub-inhibitory concentrations of this compound.

  • Methodology:

    • Culture the test bacteria with and without a sub-lethal concentration of this compound.

    • Isolate total RNA from the bacterial cells at mid-logarithmic growth phase.

    • Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the transcript levels of target efflux pump genes (e.g., acrB, mexB).

    • Use appropriate housekeeping genes for normalization.

    • A significant upregulation of efflux pump genes in the presence of this compound would suggest that it is an inducer and likely a substrate of these pumps.

Visualizing a Potential Cross-Resistance Mechanism

The following diagram illustrates a hypothetical mechanism of cross-resistance to this compound and other antibiotics mediated by a multidrug efflux pump.

Cross_Resistance_Mechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EffluxPump Multidrug Efflux Pump e.g., RND family OchracenomicinC_out This compound EffluxPump->OchracenomicinC_out Efflux OtherAntibiotic_out Other Antibiotic EffluxPump->OtherAntibiotic_out Efflux OchracenomicinC_in This compound OchracenomicinC_in->EffluxPump:p Binding & Expulsion Target Bacterial Target OchracenomicinC_in->Target Inhibition OtherAntibiotic_in Other Antibiotic (e.g., Fluoroquinolone) OtherAntibiotic_in->EffluxPump:p Binding & Expulsion OtherAntibiotic_in->Target Inhibition OchracenomicinC_out->OchracenomicinC_in Entry OtherAntibiotic_out->OtherAntibiotic_in Entry

Caption: Multidrug efflux pump conferring cross-resistance.

References

In Vivo Efficacy of Ochracenomicin C: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of existing scientific literature reveals a significant gap in the in vivo evaluation of Ochracenomicin C. While its discovery as a novel benz[a]anthraquinone antibiotic showed in vitro activity, to date, no comprehensive in vivo efficacy studies in animal models have been published.

This compound, along with its counterparts Ochracenomicin A and B, was first isolated from Amicolatopsis sp. in 1995. This initial report highlighted its potential as an antibiotic, demonstrating activity against a range of Gram-positive bacteria and Candida albicans in laboratory settings.[1] However, the progression of this compound into preclinical animal studies to assess its efficacy, safety, and pharmacokinetic profile in a living organism has not been documented in publicly available research.

This guide, therefore, serves to highlight the absence of such critical data and to provide a framework for the types of studies and data that are essential for advancing our understanding of this compound's therapeutic potential. For researchers and drug development professionals, this represents both a challenge and an opportunity to explore the in vivo capabilities of this antibiotic.

Comparative Efficacy Data: A Call for Research

Without in vivo studies, it is impossible to compare the efficacy of this compound to other existing antibiotics in a clinically relevant context. Efficacy data from animal models of infection are crucial for determining a drug's potential for success in human clinical trials.

A hypothetical comparative efficacy table for a systemic infection model is presented below to illustrate the type of data required.

Treatment Group Dosage (mg/kg) Route of Administration Animal Model Bacterial Strain Mean Bacterial Load (CFU/organ) Survival Rate (%)
This compound Data Not AvailableData Not Availablee.g., Murine sepsise.g., MRSAData Not AvailableData Not Available
Vancomycin Data Not AvailableData Not Availablee.g., Murine sepsise.g., MRSAData Not AvailableData Not Available
Linezolid Data Not AvailableData Not Availablee.g., Murine sepsise.g., MRSAData Not AvailableData Not Available
Vehicle Control N/AData Not Availablee.g., Murine sepsise.g., MRSAData Not AvailableData Not Available

Essential Experimental Protocols for Future Studies

To evaluate the in vivo efficacy of this compound, standardized and well-documented experimental protocols are necessary. The following outlines a potential methodology for a murine systemic infection model.

Murine Systemic Infection Model Protocol

  • Animal Model: Male BALB/c mice, 6-8 weeks old, weighing 20-25g.

  • Acclimatization: Animals are acclimated for at least 7 days prior to the experiment with free access to food and water.

  • Infection: Mice are infected via intraperitoneal injection with a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA, strain USA300) at a predetermined lethal or sub-lethal dose (e.g., 1 x 10⁷ CFU/mouse).

  • Treatment Groups:

    • This compound (various doses)

    • Positive control (e.g., Vancomycin, 10 mg/kg)

    • Vehicle control (the solvent used to dissolve this compound)

  • Drug Administration: Treatment is initiated at a specific time point post-infection (e.g., 1 hour) and administered via a clinically relevant route (e.g., intravenous or oral).

  • Efficacy Endpoints:

    • Survival: Monitored daily for a specified period (e.g., 7 days).

    • Bacterial Burden: At a predetermined time point (e.g., 24 or 48 hours post-infection), a subset of mice from each group is euthanized, and target organs (e.g., kidneys, liver, spleen) are harvested, homogenized, and plated to determine the bacterial load (CFU/gram of tissue).

  • Statistical Analysis: Survival data are analyzed using Kaplan-Meier survival curves and log-rank tests. Bacterial burden data are analyzed using appropriate statistical tests such as the Mann-Whitney U test or ANOVA.

Visualizing the Path Forward: A Conceptual Workflow

The successful preclinical development of a novel antibiotic like this compound follows a logical progression of studies. The following diagram illustrates a generalized workflow for in vivo efficacy testing.

InVivo_Efficacy_Workflow cluster_preclinical Preclinical In Vivo Evaluation Infection_Model Establishment of Relevant Animal Infection Model Dose_Ranging Dose-Ranging and Toxicity Studies Infection_Model->Dose_Ranging Determine Tolerability Efficacy_Testing Comparative Efficacy Studies vs. Standard of Care Dose_Ranging->Efficacy_Testing Select Efficacious and Safe Doses PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy_Testing->PK_PD Correlate Exposure with Efficacy

Caption: A conceptual workflow for the in vivo evaluation of a novel antibiotic.

While this compound has shown initial promise as an antibiotic agent in vitro, the absence of in vivo efficacy data in animal models is a critical barrier to its further development. The scientific community is encouraged to undertake the necessary preclinical studies to elucidate its therapeutic potential. The frameworks provided in this guide offer a starting point for designing and executing such research, which will be instrumental in determining if this compound can be a viable candidate for combating bacterial infections.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Ochracenomicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Ochracenomicin C, a cytotoxic compound, is critical to ensure the safety of laboratory personnel and prevent environmental contamination. Due to its hazardous nature, strict adherence to established protocols for cytotoxic waste is mandatory. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

Hazard Classification and Safety Precautions

This compound and related compounds are classified as hazardous materials. The following table summarizes the key hazard information that dictates the stringent disposal requirements.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral (Category 2) Fatal if swallowed.[1][2]P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1]
Carcinogenicity (Category 2) Suspected of causing cancer.[1][2]P201: Obtain special instructions before use.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
General Cytotoxic Hazard Hazardous drug that requires special handling and disposal.[3][4][5]P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Experimental Protocol: Decontamination of Surfaces

Materials:

  • Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-tested gloves, disposable gown, eye protection, and a respirator (N95 or higher).

  • Detergent solution.

  • Sodium hypochlorite solution (e.g., 5.25% household bleach, diluted).

  • Sterile water or 70% ethanol.

  • Absorbent, disposable wipes.

  • Appropriately labeled cytotoxic waste containers.

Procedure:

  • Don PPE: Before beginning any decontamination, ensure all required PPE is worn correctly.

  • Initial Cleaning: Wipe the contaminated surface with disposable wipes soaked in a detergent solution to remove any visible contamination.

  • Deactivation: Liberally apply a freshly prepared solution of sodium hypochlorite to the surface. The concentration and contact time should be in accordance with institutional guidelines for cytotoxic decontamination.

  • Dwell Time: Allow the deactivating solution to remain in contact with the surface for the prescribed time to ensure inactivation of the cytotoxic compound.

  • Rinsing: After the required contact time, thoroughly rinse the surface with sterile water or 70% ethanol to remove the deactivating agent.

  • Drying: Dry the surface with new, clean disposable wipes.

  • Waste Disposal: All wipes, used PPE, and any other materials used in the decontamination process must be disposed of as cytotoxic waste.

Disposal Workflow for this compound

The following diagram outlines the mandatory, step-by-step workflow for the proper disposal of this compound and associated contaminated materials. Adherence to this workflow is essential for minimizing exposure risk and ensuring regulatory compliance.

Ochracenomicin_C_Disposal_Workflow cluster_waste_types Contaminated Materials start Start: Handling this compound ppe 1. Wear Appropriate PPE (2 pairs gloves, gown, eye protection) start->ppe segregate 2. Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste (Gloves, Gowns, Vials, Lab Plasticware) segregate->solid_waste Identify Solid liquid_waste Liquid Waste (Unused solutions, contaminated liquids) segregate->liquid_waste Identify Liquid sharps_waste Sharps Waste (Needles, contaminated glassware) segregate->sharps_waste Identify Sharps collect_solid 3a. Place in Labeled, Leak-Proof Cytotoxic Waste Container (Solid) solid_waste->collect_solid collect_liquid 3b. Place in Labeled, Leak-Proof Cytotoxic Waste Container (Liquid) liquid_waste->collect_liquid collect_sharps 3c. Place in Puncture-Resistant Cytotoxic Sharps Container sharps_waste->collect_sharps storage 4. Store Securely in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal 5. Arrange for Pickup by Approved Hazardous Waste Disposal Service storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Detailed Disposal Procedures

1. Personal Protective Equipment (PPE): All handling and disposal of this compound must be performed while wearing appropriate PPE.[6][7] This includes, but is not limited to, two pairs of chemotherapy-rated gloves, a disposable gown, safety glasses or goggles, and a face shield if there is a risk of splashing.

2. Waste Segregation: Cytotoxic waste must be segregated from other waste streams at the point of generation.[3] Three main categories of this compound waste should be considered:

  • Solid Waste: Includes contaminated gloves, gowns, bench paper, vials, and any other solid materials that have come into contact with this compound.

  • Liquid Waste: Any unused or waste solutions containing this compound.

  • Sharps Waste: Contaminated needles, syringes, Pasteur pipettes, and broken glass.

3. Waste Containment:

  • Solid and Liquid Waste: These must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[3] These containers are often color-coded (e.g., yellow or red) and must be sealed when full or at the end of each experiment.

  • Sharps Waste: All sharps must be immediately placed into a designated, puncture-proof cytotoxic sharps container.[3]

4. Storage: Sealed cytotoxic waste containers should be stored in a secure, designated hazardous waste accumulation area, away from general laboratory traffic. This area should be clearly marked with appropriate hazard symbols.

5. Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[1] This typically involves high-temperature incineration or other approved chemical neutralization methods to ensure the complete destruction of the cytotoxic compound.[3] Never dispose of this compound or its contaminated materials in the regular trash, via the sewer system, or through autoclaving as these methods are ineffective and will lead to environmental contamination and potential exposure.

References

Safe Handling of Ochracenomicin C: A Precautionary Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As Ochracenomicin C is a novel benz[a]anthraquinone antibiotic, a specific Safety Data Sheet (SDS) is not publicly available.[1][2] The following guidelines are based on a precautionary approach, treating the compound as potentially hazardous due to its chemical class and uncharacterized toxicological profile. The parent structure, benz[a]anthracene, is reasonably expected to be a carcinogen. Therefore, handling this compound requires stringent safety measures analogous to those used for cytotoxic compounds.

Hazard Assessment
  • Compound: this compound

  • Chemical Class: Benz[a]anthraquinone antibiotic.[1]

  • Source: Isolated from Amicolatopsis sp.[1]

  • Anticipated Hazards:

    • Unknown Toxicity: The specific toxicological properties have not been thoroughly investigated.

    • Potential Carcinogenicity: The benz[a]anthracene core structure is associated with carcinogenicity.

    • Cytotoxicity: As an antibiotic, it is designed to be biologically active and may have cytotoxic effects on mammalian cells.

    • Respiratory and Skin Irritation: Handling the compound as a powder may generate dust, posing an inhalation hazard. Direct contact may cause skin irritation.

Personal Protective Equipment (PPE)

Due to the uncharacterized nature of this compound, a comprehensive PPE strategy is mandatory to prevent all routes of exposure. All PPE should be selected based on a thorough risk assessment.

Equipment Specification Purpose Citation
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant). Long cuffs, powder-free.Prevents skin contact. Double-gloving provides extra protection during handling and doffing.[1]
Gown Disposable, low-permeability fabric gown. Long-sleeved with tight-fitting cuffs, fastening in the back.Protects skin and personal clothing from contamination.[1]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or a full-face shield if there is a splash risk.Protects eyes and face from splashes and airborne particles.[3][4]
Respiratory Protection A NIOSH-approved N95 respirator is required when handling the powdered form outside of a containment hood. For higher-risk procedures (e.g., potential for aerosolization), a powered air-purifying respirator (PAPR) may be necessary.Prevents inhalation of the compound.[1]
Additional Protection Disposable shoe covers and a cap.Minimizes tracking of contamination outside the work area.[1]

Operational and Disposal Plans

The following procedural guidance outlines the lifecycle of handling this compound in a laboratory setting, from receipt to final disposal.

Step-by-Step Handling Protocol

3.1. Receiving and Unpacking

  • Designate a specific, low-traffic area for unpacking.

  • Don a lab coat and a single pair of nitrile gloves.

  • Carefully inspect the external packaging for any signs of damage or leakage.

  • Open the external packaging. Before handling the primary container, put on the full PPE ensemble described in the table above (double gloves, gown, eye protection).[1]

  • Wipe the exterior of the primary container with a suitable decontaminating agent (e.g., 70% ethanol) and place it in a clean, secondary container.

  • Dispose of all packing materials as potentially contaminated waste.

3.2. Weighing and Reconstitution (Powder Handling) This procedure must be performed inside a certified chemical fume hood or a biological safety cabinet to control airborne particles.

  • Ensure the work surface of the hood is clean and decontaminated. Cover the surface with a disposable, plastic-backed absorbent pad.[1]

  • Assemble all necessary equipment (spatulas, weigh boats, solvent, vials) inside the hood before starting.

  • Carefully open the primary container, avoiding any puff of powder.

  • Use a dedicated spatula to weigh the desired amount of this compound.

  • Add solvent to the powder slowly to avoid splashing. Cap the vial securely.

  • Once the compound is in solution, the risk of aerosolization is significantly reduced, but handling precautions must be maintained.

  • Wipe down all equipment and the primary container before removing them from the hood.

  • Dispose of the absorbent pad and any contaminated consumables (e.g., weigh boats, pipette tips) in the designated cytotoxic waste stream.

3.3. General Laboratory Use

  • Always handle solutions of this compound within a chemical fume hood.

  • Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

  • Use mechanical pipetting aids; never pipette by mouth.[5]

  • Keep containers sealed when not in use.

Spill Management Protocol
  • Alert & Isolate: Immediately alert others in the area. Secure the location to prevent entry.

  • Assess: Determine if the spill involves powder or liquid and the approximate quantity.

  • Don PPE: Wear the full PPE ensemble, including respiratory protection.

  • Contain & Clean:

    • For Powder Spills: Gently cover the spill with absorbent pads dampened with water to prevent dust from becoming airborne. Do not dry sweep.

    • For Liquid Spills: Cover the spill with absorbent pads.

  • Decontaminate: Working from the outside in, carefully clean the area with a decontaminating solution (e.g., 10% bleach solution followed by a 70% ethanol wipe-down), allowing for appropriate contact time.[6]

  • Dispose: Place all cleanup materials into a designated cytotoxic waste container.

  • Report: Document the spill and cleanup procedure according to your institution's policies.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[3][4][7][8][9] All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: All contaminated solid materials (gloves, gowns, shoe covers, absorbent pads, plasticware) must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.[1]

  • Liquid Waste: Unused stock solutions and contaminated liquid media should be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical waste. Do not pour down the drain.[7]

  • Sharps: Needles, syringes, and contaminated glass vials must be disposed of in a designated cytotoxic sharps container.[4]

  • Final Disposal: All waste streams must be disposed of through the institution's environmental health and safety office, following local and national regulations for hazardous chemical waste.

Emergency Procedures for Exposure

Exposure Route Immediate Action
Skin Contact 1. Immediately remove contaminated clothing and PPE. 2. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. Provide medical personnel with information about the compound.
Eye Contact 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist.
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. 3. Seek immediate medical attention. Provide medical personnel with information about the compound.

Workflow Visualization

The following diagram illustrates the standard operational workflow for handling this compound, emphasizing the integration of safety and disposal procedures at each stage.

G cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal cluster_emergency Contingency start Receive Compound unpack Unpack in Designated Area (Full PPE) start->unpack Inspect Package store Store Securely (Labeled & Inventoried) unpack->store Decontaminate Primary Container weigh Weigh & Reconstitute (Inside Chemical Hood) store->weigh Retrieve for Use use Experimental Use (Inside Chemical Hood) weigh->use Prepare Stock/Working Solution solid_waste Solid Waste (Gloves, Gowns, Pads) weigh->solid_waste Contaminated Consumables liquid_waste Liquid Waste (Unused Solutions) use->liquid_waste Excess/Used Solutions sharps_waste Sharps Waste (Vials, Needles) use->sharps_waste Empty Vials / Needles spill Spill Occurs use->spill Potential Incident exposure Personnel Exposure use->exposure Potential Incident collect_solid Collect in Cytotoxic Bag solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Container liquid_waste->collect_liquid collect_sharps Collect in Cytotoxic Sharps Container sharps_waste->collect_sharps dispose Dispose via EHS (Hazardous Chemical Waste) collect_solid->dispose collect_liquid->dispose collect_sharps->dispose spill_protocol Follow Spill Protocol spill->spill_protocol exposure_protocol Follow Emergency Exposure Protocol exposure->exposure_protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ochracenomicin C
Reactant of Route 2
Ochracenomicin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.